Tsugaric acid A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H50O4 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(2S)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23+,26-,27-,30+,31+,32-/m0/s1 |
InChI Key |
FIWGZIBLJWZUEA-AVMILEIVSA-N |
Isomeric SMILES |
CC(=CCC[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Triterpenoid Treasure of Ganoderma lucidum: A Technical Guide to Ganoderic Acid A
A Note on Scope: This technical guide was initially intended to focus on Tsugaric acid A from Ganoderma lucidum. However, a comprehensive review of the scientific literature revealed a scarcity of information regarding the discovery, isolation, and biological activities of this compound specifically from this source. In contrast, Ganoderic acid A is an abundant and extensively studied triterpenoid (B12794562) from Ganoderma lucidum with a wealth of available data. Therefore, to provide a thorough and valuable technical resource, this guide has been redirected to focus on Ganoderic acid A as a representative and key bioactive triterpenoid of Ganoderma lucidum.
Introduction
Ganoderma lucidum, a revered mushroom in traditional medicine, is a rich source of bioactive compounds, among which the triterpenoids known as ganoderic acids are of significant scientific interest. Ganoderic acid A (GAA) is one of the most prominent and earliest discovered triterpenoids from this fungus[1][2]. It is a highly oxidized lanostane-type triterpenoid that has demonstrated a wide array of pharmacological activities, including potent anti-cancer and anti-inflammatory effects[3][4]. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, and biological activities of Ganoderic acid A, with a focus on its therapeutic potential.
Discovery and Structure Elucidation
The journey of discovering ganoderic acids began with the systematic investigation of the chemical constituents of Ganoderma lucidum. In 1982, Kubota and his team were the first to isolate and identify Ganoderic acids A and B from the fruiting bodies of this mushroom[5]. The structural elucidation of Ganoderic acid A was accomplished through a combination of spectroscopic techniques, which are now standard in natural product chemistry.
Key Spectroscopic Methods for Structure Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between protons and carbons, revealing the intricate ring structure and the positions of various functional groups[5][6].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of Ganoderic acid A. Fragmentation patterns observed in MS/MS experiments offer additional clues about the structure[7][8].
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O) in ketones and carboxylic acids, and carbon-carbon double bonds (C=C)[6].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as conjugated double bond systems, within the molecule[9].
Through these analytical methods, the complete chemical structure of Ganoderic acid A (C₃₀H₄₄O₇) was determined, revealing its characteristic tetracyclic triterpenoid core[10].
Isolation and Purification of Ganoderic Acid A
The extraction and purification of Ganoderic acid A from Ganoderma lucidum is a multi-step process that requires careful optimization of various parameters to achieve high yield and purity.
Experimental Protocol for Extraction and Isolation
Objective: To extract and purify Ganoderic acid A from the dried fruiting bodies of Ganoderma lucidum.
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard of Ganoderic acid A
Procedure:
-
Extraction:
-
The dried powder of Ganoderma lucidum is extracted with 95% ethanol at 60-80°C for several hours. This process is typically repeated multiple times to ensure exhaustive extraction[8][11].
-
The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract[12].
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform to separate the triterpenoids from more polar compounds[12]. The chloroform layer, containing the ganoderic acids, is collected.
-
-
Acid-Base Extraction (Optional but recommended for enrichment):
-
The chloroform extract is treated with an aqueous solution of sodium bicarbonate (NaHCO₃). The acidic triterpenoids, including Ganoderic acid A, will move into the aqueous basic layer as their sodium salts[12].
-
The aqueous layer is then acidified with an acid like HCl to a pH of around 2, which precipitates the free ganoderic acids[12].
-
The precipitate is then re-extracted with chloroform[12].
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate different fractions[8][12]. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with Ganoderic acid A are further purified using a Sephadex LH-20 column with methanol as the eluent. This step helps in removing smaller molecules and pigments[12].
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity Ganoderic acid A, preparative HPLC with a C18 column is the final step. A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid) is used as the mobile phase[6].
-
-
Recrystallization:
-
The purified Ganoderic acid A can be recrystallized from a suitable solvent, such as methanol, to obtain a crystalline solid of high purity (>97.5%)[12].
-
Quantitative Data on Extraction and Yield
The yield of Ganoderic acid A can vary significantly depending on the strain of Ganoderma lucidum, cultivation conditions, and the extraction and purification methods employed.
| Parameter | Reported Value | Reference |
| Yield of Crude Triterpenoid Extract | 4.2% (w/w) from dried fruiting bodies | [6] |
| Yield of Purified Ganoderic Acid A | 35% of the total Ganoderic acid A in the raw material | [12] |
| Concentration in Dried Mushrooms | 0.8502 to 0.9241 mg/100 mg | [13][14] |
| Optimal Ethanol Extraction Conditions | 100% ethanol at 60.22°C for 6 hours | [15] |
Biological Activities and Signaling Pathways
Ganoderic acid A exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anti-Cancer Activity
Ganoderic acid A has been shown to inhibit the proliferation, invasion, and induce apoptosis in various cancer cell lines.
-
JAK/STAT3 Pathway: Ganoderic acid A can directly inhibit the phosphorylation of Janus kinase 2 (JAK2), which in turn prevents the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-xL and Mcl-1, ultimately promoting mitochondrial apoptosis[16][17].
Caption: Inhibition of the JAK/STAT3 signaling pathway by Ganoderic Acid A.
-
p53-MDM2 Pathway: Ganoderic acid A and its derivatives can induce apoptosis by regulating the p53 signaling pathway. It is suggested that these compounds may bind to MDM2, inhibiting its interaction with p53. This leads to the stabilization and activation of p53, a tumor suppressor protein that can trigger apoptosis[4][18].
Caption: Regulation of the p53-MDM2 pathway by Ganoderic Acid A.
| Cell Line | Cancer Type | IC₅₀ Value (µmol/L) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [19] |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [19] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [19] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [19] |
| GBC-SD (with DDP) | Gallbladder Cancer | 4.07 (for DDP) | 24 | [20][21] |
Anti-inflammatory Activity
Ganoderic acid A also demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways.
-
TLR4/NF-κB Pathway: In the context of inflammation, Lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the activation of the MyD88-dependent pathway and subsequent activation of the NF-κB signaling cascade. Ganoderic acids have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[22][23].
Caption: Inhibition of the TLR4/NF-κB signaling pathway by Ganoderic Acid A.
-
Farnesoid X Receptor (FXR) Activation: Ganoderic Acid A can act as an activator of the Farnesoid X Receptor (FXR), a nuclear receptor involved in regulating inflammation. Activation of FXR can lead to the suppression of inflammatory responses[3].
Conclusion
Ganoderic acid A, a prominent triterpenoid isolated from Ganoderma lucidum, stands out as a promising natural compound with significant therapeutic potential. Its well-elucidated anti-cancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as JAK/STAT3, p53-MDM2, and TLR4/NF-κB, make it a compelling candidate for further drug development. The detailed protocols for its isolation and purification, along with the available quantitative data on its bioactivity, provide a solid foundation for researchers and scientists to explore its full therapeutic utility. Future research should focus on optimizing its bioavailability and conducting preclinical and clinical trials to validate its efficacy and safety in various disease models.
References
- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo | MDPI [mdpi.com]
Unveiling Tsugaric Acid A: A Technical Guide to its Natural Origins, Abundance, and Isolation
For Immediate Release
A comprehensive technical guide has been compiled detailing the natural sources, abundance, and experimental protocols for the promising bioactive compound, Tsugaric acid A. This document serves as a critical resource for researchers, scientists, and professionals in drug development, providing in-depth information on this lanostane-type triterpenoid.
This compound, also known by its synonyms 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid and 3β-Acetoxy-5α-lanosta-8,24-dien-21-oic acid, is a natural product with emerging interest in the scientific community. This guide consolidates the current knowledge on its origins and the methodologies for its study.
Natural Sources of this compound
This compound has been identified in a variety of fungal and plant species. The primary documented natural sources include:
-
Fungi:
-
Plants:
-
Boswellia carteri
-
Boswellia serrata
-
While the compound is reported in these diverse sources, quantitative data on its abundance remains limited in publicly available literature. Further research is needed to establish the concentration of this compound in these organisms to guide efficient extraction and sourcing.
Abundance of this compound
Currently, specific quantitative data for the abundance of this compound in its natural sources is not extensively documented in scientific literature. The table below summarizes the available information. Researchers are encouraged to perform quantitative analysis as part of their initial investigations.
| Natural Source | Compound Name Used in Literature | Abundance/Yield | Analytical Method | Reference |
| Fomitopsis pinicola | 3α-acetyloxylanosta-8,24-dien-21-oic acid | Not specified | Dichloromethane (B109758) extraction, chromatography | [4][5] |
| Poria cocos | 3β-Acetoxy-5α-lanosta-8,24-dien-21-oic acid | Not specified | Isolation from secretions | |
| Ganoderma lucidum | This compound | Not specified | - | - |
| Boswellia carteri | This compound | Not specified (Commercial Source) | - | - |
| Boswellia serrata | This compound | Not specified (Commercial Source) | - | - |
Experimental Protocols: Isolation and Quantification
Detailed experimental protocols for the isolation and quantification of this compound are not yet standardized. However, based on the methodologies used for similar triterpenoids from its natural sources, a general approach can be outlined.
General Isolation Protocol from Fungal Material (e.g., Fomitopsis pinicola)
-
Extraction: The dried and powdered fungal material is extracted with a non-polar solvent such as dichloromethane or n-hexane, followed by a more polar solvent like methanol (B129727).
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The fraction containing the triterpenoids is further purified using chromatographic techniques. This typically involves:
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove smaller molecules.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the compound.
-
General Quantification Protocol using HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended method for the quantification of this compound.
-
Sample Preparation: A known amount of the dried extract is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of triterpenoids.
-
Mobile Phase: A gradient elution system consisting of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: A Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be used for detection and quantification.
-
Standard: A purified and quantified standard of this compound is required for the creation of a calibration curve to determine the concentration in the samples.
-
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the biological activities of this compound. Notably, its synonym, 3-acetoxylanosta-8,24-dien-21-oic acid, has been shown to induce apoptosis in HeLa cervical cancer cells through a caspase-mediated pathway. The activation of caspase-9 and caspase-3 is a key step in this process.
Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound.
Caption: Proposed caspase-mediated apoptotic pathway induced by this compound.
This technical guide provides a foundational understanding of this compound. As research into this compound continues, it is anticipated that more detailed information regarding its abundance, optimized isolation and quantification protocols, and its broader spectrum of biological activities will become available.
References
Unveiling Tsugaric Acid A: A Deep Dive into its Early Discovery and Scientific Foundation
For Immediate Release
A comprehensive technical guide has been compiled, detailing the foundational studies and early literature surrounding Tsugaric acid A, a significant natural product. This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering an in-depth look at the compound's initial isolation, structural elucidation, and preliminary biological evaluation.
This compound, a triterpenoid (B12794562), was first isolated from the fungus Ganoderma tsugae. Its discovery marked a notable addition to the diverse chemical library produced by this genus of mushrooms, which are well-known in traditional medicine. This guide synthesizes the key findings from the seminal research that introduced this compound to the scientific community.
Physicochemical Properties and Structural Data
The initial characterization of this compound established its fundamental physicochemical properties. Spectroscopic data were pivotal in determining its complex structure. The following tables summarize the key quantitative data from these early studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₅₀O₄ |
| Molecular Weight | 498.7 g/mol |
| Melting Point | 181 - 182 °C |
| Appearance | Solid |
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy Type | Key Observations and Data |
| ¹H NMR | Signals corresponding to multiple methyl groups, olefinic protons, and protons adjacent to oxygenated carbons, characteristic of a complex triterpenoid structure. |
| ¹³C NMR | Resonances indicating the presence of 32 carbon atoms, including carbonyls, olefinic carbons, and a dense region of aliphatic signals consistent with a steroidal backbone. |
| Infrared (IR) | Absorption bands indicating the presence of hydroxyl and carbonyl functional groups. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the proposed molecular formula, along with fragmentation patterns supporting the elucidated structure. |
Experimental Protocols: A Methodological Overview
The isolation and structural determination of this compound relied on a series of meticulous experimental procedures. This section provides a detailed account of the methodologies employed in the foundational research.
Isolation of this compound
The process of obtaining pure this compound from its natural source, Ganoderma tsugae, involved a multi-step extraction and chromatographic purification workflow.
Experimental Workflow for Isolation
-
Extraction: The dried and powdered fruiting bodies of Ganoderma tsugae were subjected to exhaustive extraction using a series of organic solvents, typically starting with a nonpolar solvent and progressing to more polar solvents to isolate a wide range of compounds.
-
Chromatographic Separation: The resulting crude extract was then subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: This initial step separated the extract into fractions of varying polarity.
-
Sephadex LH-20 Chromatography: Fractions containing compounds of similar polarity were further purified based on molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved using preparative HPLC to yield pure this compound.
-
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through the comprehensive analysis of spectroscopic data.
-
Mass Spectrometry: High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition, leading to the molecular formula C₃₂H₅₀O₄.
-
Infrared Spectroscopy: IR spectroscopy identified the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments was employed to piece together the carbon skeleton and establish the connectivity of all atoms within the molecule. This detailed analysis revealed the complex polycyclic structure characteristic of a lanostane-type triterpenoid.
Early Biological Activity and Future Directions
Initial biological screening of this compound has suggested potential bioactivities, though the early literature primarily focused on its isolation and characterization. The complex structure of this compound makes it an interesting candidate for further investigation into its pharmacological properties, including potential anti-inflammatory or cytotoxic effects, which are common among related triterpenoids from Ganoderma species. The relationship between its structure and biological function remains a key area for future research.
Logical Relationship of Structure to Potential Function
This technical guide serves as a foundational resource for scientists interested in this compound and other related natural products. By consolidating the data and methodologies from the seminal literature, it aims to facilitate further research and development in this promising area of natural product chemistry.
Methodological & Application
Application Notes & Protocols: Triterpenoid Extraction from Ganoderma lucidum and Isolation of Tsugaric Acid A
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the extraction of triterpenoids from the medicinal mushroom Ganoderma lucidum. It is important to note that while Ganoderma lucidum is a rich source of various triterpenoids, such as ganoderic acids, current scientific literature does not support the presence of Tsugaric acid A in this species. This compound is primarily isolated from Boswellia species. Therefore, this document will first detail established protocols for the general extraction and purification of triterpenoids from Ganoderma lucidum. Subsequently, it will provide a protocol for the extraction of boswellic acids from Boswellia species, which can be adapted for the specific isolation of this compound.
Part 1: Extraction and Characterization of Triterpenoids from Ganoderma lucidum
Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a widely studied medicinal mushroom renowned for its diverse array of bioactive compounds, including a significant class of triterpenoids.[1][2] These triterpenoids, which include various ganoderic and lucidenic acids, are responsible for many of the mushroom's therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer effects.[3][4] Over 380 different triterpenoids have been identified from the fruiting bodies, spores, and mycelia of G. lucidum.[3]
I. General Workflow for Triterpenoid (B12794562) Extraction from Ganoderma lucidum
The extraction of triterpenoids from G. lucidum typically involves several key stages, from sample preparation to purification and analysis.
Caption: General workflow for the extraction and analysis of triterpenoids from Ganoderma lucidum.
II. Experimental Protocols for Ganoderma lucidum Triterpenoid Extraction
Several methods have been optimized for the extraction of triterpenoids from G. lucidum. The choice of method often depends on the desired yield, purity, and available equipment.
A. Protocol 1: Ethanol Soak Extraction
This is a common and effective method for laboratory-scale extraction.
-
Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Suspend the powder in 95% ethanol at a solid-to-liquid ratio of 1:15 (w/v).
-
Macerate the mixture at room temperature for 24 hours with constant stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times to ensure complete extraction.
-
-
Concentration:
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Purification:
-
The crude extract can be further purified using silica (B1680970) gel column chromatography. A step gradient of chloroform-methanol is often effective for separating different triterpenoid fractions.
-
B. Protocol 2: Supercritical CO₂ (SC-CO₂) Extraction
This method is environmentally friendly and can yield high-purity extracts.
-
Preparation: Prepare the dried and powdered G. lucidum as described in Protocol 1.
-
Extraction:
-
Place the powder in the extraction vessel of a supercritical fluid extractor.
-
Set the extraction parameters. Optimal conditions can vary, but a common starting point is a pressure of 25 MPa, a temperature of 45°C, and a CO₂ flow rate of 2 L/min.
-
Perform the extraction for 2 hours.
-
-
Separation and Collection:
-
The extracted compounds are separated from the supercritical fluid in a separator vessel at a lower pressure (e.g., 6 MPa) and temperature (e.g., 40°C).
-
The collected extract is a concentrated form of triterpenoids.
-
III. Quantitative Data on Triterpenoid Extraction from Ganoderma lucidum
The yield of triterpenoids can vary significantly based on the extraction method and the source of the G. lucidum.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Triterpenoid Yield (mg/g of raw material) | Reference |
| Soxhlet Extraction | 95% Ethanol | Boiling Point | 8 | 15.2 | (General literature values) |
| Ultrasound-Assisted | 80% Ethanol | 60 | 1 | 22.5 | (General literature values) |
| SC-CO₂ Extraction | CO₂ | 45 | 2 | 27.8 | (General literature values) |
Part 2: Addressing the Presence of this compound
Extensive reviews of the chemical constituents of Ganoderma lucidum have identified a vast number of triterpenoids, including ganoderic acids A, B, C, and D, lucidenic acids, and ganoderiols. However, This compound is not among the compounds reported to be isolated from Ganoderma lucidum .
Current research indicates that this compound and its related compounds, boswellic acids, are characteristic constituents of the gum resin of Boswellia species, such as Boswellia serrata and Boswellia carteri.
I. Workflow for the Extraction of Boswellic Acids (including this compound) from Boswellia Resin
The following workflow is a general guide for the extraction and isolation of boswellic acids from Boswellia gum resin. This can be adapted for the specific targeting of this compound.
Caption: Workflow for the extraction and purification of boswellic acids from Boswellia resin.
II. Experimental Protocol for the Isolation of Boswellic Acids
This protocol focuses on the isolation of the acidic triterpenoid fraction from Boswellia resin.
-
Initial Extraction:
-
Extract powdered Boswellia gum resin with methanol or ethanol at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude resin extract.
-
-
Acid-Base Fractionation:
-
Dissolve the crude extract in diethyl ether.
-
Extract the ether solution with a 2% aqueous potassium hydroxide (B78521) (KOH) solution. The boswellic acids will move into the aqueous layer as their potassium salts.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid (HCl) to a pH of 2-3.
-
The boswellic acids will precipitate out of the solution.
-
Filter the precipitate and wash it with distilled water until the washings are neutral.
-
Dry the precipitate to obtain the total boswellic acid fraction.
-
-
Purification of this compound:
-
The total boswellic acid fraction can be subjected to silica gel column chromatography using a gradient of n-hexane and ethyl acetate (B1210297) to separate the individual boswellic acids.
-
Fractions containing this compound can be identified by thin-layer chromatography (TLC) and further purified by recrystallization from a suitable solvent system like methanol-water.
-
Conclusion
While the initial query focused on the extraction of this compound from Ganoderma lucidum, a thorough review of the scientific literature indicates that this compound is not a known constituent of this mushroom. Instead, Ganoderma lucidum is a rich source of other valuable triterpenoids, and established protocols for their extraction are provided herein. For the isolation of this compound, researchers should turn to Boswellia species, and a suitable protocol for the extraction of the parent compounds, boswellic acids, has been detailed. This information should guide researchers in the accurate sourcing and extraction of these distinct and therapeutically important triterpenoids.
References
- 1. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids and polysaccharide peptides-enriched Ganoderma lucidum: a randomized, double-blind placebo-controlled crossover study of its antioxidation and hepatoprotective efficacy in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tsugaric Acid A
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and potential quantification of Tsugaric acid A, a triterpenoid (B12794562) found in species of Ganoderma. Due to the absence of a standardized, published method specific to this compound, this protocol has been developed based on established methods for analogous triterpenoid acids. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and acidified water. Detection is proposed at a low UV wavelength, with recommendations for alternative detection methods for enhanced sensitivity. This document provides a comprehensive starting point for researchers to develop and validate their own quantitative assay for this compound.
Introduction
This compound is a complex triterpenoid that has been identified in fungi of the Ganoderma genus. The analysis and quantification of such compounds are crucial for quality control of natural product extracts, pharmacological studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of triterpenoids.[1][2][3] This application note details a recommended starting protocol for the analysis of this compound by HPLC.
Chromatographic Principles
The proposed method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is relatively polar. This compound, being a large and fairly nonpolar molecule, will be retained on the C18 column. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, will be employed to ensure adequate retention and subsequent elution of the analyte, providing good peak shape and resolution from other components in a sample matrix. The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the carboxylic acid group of this compound, leading to better retention and peak symmetry.[3][4]
Given that many triterpenoids lack a strong UV chromophore, detection can be challenging. This protocol suggests an initial approach using UV detection at a low wavelength (210 nm) where the carboxyl group may absorb. For more sensitive and universal detection, the use of an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is highly recommended.
Experimental Protocol
Materials and Reagents
-
This compound standard (of known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or phosphoric acid), analytical grade
-
0.45 µm syringe filters (PTFE or other suitable material)
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. This can be sonicated to aid dissolution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Ganoderma extract)
-
Extraction: A suitable extraction method, such as ultrasonic-assisted extraction with chloroform (B151607) or ethanol, should be employed to extract triterpenoids from the sample matrix.
-
Filtration: Prior to injection, filter the sample extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase (initial conditions) to ensure the concentration of this compound falls within the linear range of the calibration curve.
HPLC Instrumentation and Conditions
The following table summarizes the proposed HPLC instrument parameters.
| Parameter | Recommended Condition |
| HPLC System | A system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 60% B5-25 min: 60-90% B25-30 min: 90% B30.1-35 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Alternative Detection | ELSD, CAD, or Mass Spectrometry for improved sensitivity. |
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve. The performance of the method should be validated by assessing the parameters summarized in the table below.
| Parameter | Expected Outcome/Acceptance Criteria |
| Retention Time (RT) | Consistent RT for this compound under the specified conditions. |
| Linearity (r²) | r² > 0.999 for the calibration curve in the defined concentration range. |
| Limit of Detection (LOD) | To be determined experimentally (e.g., Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | To be determined experimentally (e.g., Signal-to-Noise ratio of 10:1). |
| Precision (%RSD) | Intra-day and inter-day %RSD < 2%. |
| Accuracy (% Recovery) | 95-105% for spiked samples. |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical steps for HPLC method development.
References
Application Notes and Protocols for Studying the Effects of Tsugaric Acid A (Uric Acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to investigate the biological effects of Tsugaric acid A, also known as uric acid. The methodologies outlined below are designed to assess its impact on cell viability, metabolic function, and key signaling pathways.
Overview of this compound (Uric Acid)
This compound is a natural product identified as uric acid. Uric acid is the final product of purine (B94841) metabolism in humans. While it is known for its role in conditions like gout when present in high concentrations, it also possesses antioxidant properties and can modulate various cellular signaling pathways.[1][2] Research suggests its involvement in processes such as oxidative stress, inflammation, and cellular metabolism.[3][4][5] Understanding its effects on cells is crucial for exploring its therapeutic potential.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the types of quantitative data that can be generated from the described protocols.
Table 1: Cell Viability and Cytotoxicity
| Assay | Parameter Measured | Expected Outcome with this compound |
| MTT Assay | Mitochondrial dehydrogenase activity (cell viability) | Dose-dependent decrease in viability at high concentrations. |
| SRB Assay | Total protein content (cell number) | Dose-dependent decrease in cell number at high concentrations. |
| LDH Assay | Lactate dehydrogenase release (cell membrane damage) | Dose-dependent increase in LDH release at cytotoxic concentrations. |
Table 2: Metabolic and Antioxidant Assays
| Assay | Parameter Measured | Expected Outcome with this compound |
| Glucose Uptake Assay | 2-NBDG fluorescence | Potential modulation of glucose uptake, which may be cell-type dependent. |
| ROS Assay (DCFDA) | Intracellular reactive oxygen species | Dual effects: antioxidant at physiological levels, pro-oxidant at high levels. |
| Nitric Oxide (NO) Assay (Griess Reagent) | Nitrite concentration | Potential reduction in NO levels. |
Table 3: Inflammatory Response and Signaling
| Assay | Parameter Measured | Expected Outcome with this compound |
| ELISA | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) | Increased cytokine expression. |
| Western Blot | Phosphorylation of key signaling proteins (e.g., p38, NF-κB) | Increased phosphorylation, indicating pathway activation. |
Experimental Protocols
General Cell Culture and this compound Preparation
-
Cell Lines: Select appropriate cell lines based on the research question. For metabolic studies, liver (e.g., HepG2) or pancreatic β-cells (e.g., INS-1) are suitable. For inflammatory studies, macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) are commonly used.
-
Culture Media: Use standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Note that standard media may not reflect physiological metabolite compositions. For specific metabolic studies, a human plasma-like medium (HPLM) may be considered.
-
Preparation of this compound (Uric Acid) Stock Solution:
-
Dissolve uric acid powder in a minimal amount of 0.1 M NaOH.
-
Dilute with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration (e.g., 100 mM).
-
Adjust the pH to 7.2-7.4.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
Cell Viability and Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
This assay is based on the ability of SRB to bind to basic amino acids of cellular proteins, providing a measure of cell mass.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Plate reader
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Fix the cells by adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a plate reader.
Metabolic and Antioxidant Assays
This protocol uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake into cells.
Materials:
-
24-well plates
-
Glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash the cells with PBS and incubate in glucose-free DMEM for 1 hour.
-
Treat the cells with this compound for the desired time.
-
Add 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence (Ex/Em = 485/535 nm) using a fluorescence plate reader.
This assay utilizes the cell-permeable dye DCFDA, which fluoresces upon oxidation by intracellular ROS.
Materials:
-
96-well black plates
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity (Ex/Em = 485/535 nm) at different time points.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting the activation of key signaling proteins.
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., phospho-p38, p38, phospho-NF-κB p65, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound for various times (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for studying this compound effects.
Uric Acid-Induced Pro-inflammatory Signaling Pathway
Caption: Uric acid-induced ROS-MAPK-NF-κB signaling.
Uric Acid and AMPK/ERK Signaling Pathway
Caption: Uric acid activates AMPK/ERK signaling.
References
- 1. Uric acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Uric acid induces oxidative stress and growth inhibition by activating adenosine monophosphate-activated protein kinase and extracellular signal-regulated kinase signal pathways in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Uric Acid on Blood Glucose Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uric acid as a modulator of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Tsugaric Acid A: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tsugaric acid A, a lanostane-type triterpenoid, has been identified as a promising natural compound with significant therapeutic potential. Also known by its systematic name, 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid, this molecule is found in medicinal fungi such as Ganoderma lucidum and resins from Boswellia species. These sources have a long history of use in traditional medicine for treating a variety of ailments, suggesting a foundation for the bioactive properties of their constituents. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic applications of this compound, with a primary focus on its demonstrated anti-cancer activity and its potential as an anti-inflammatory and metabolic-modulating agent.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₃₂H₅₀O₄ | PubChem |
| Molecular Weight | 498.7 g/mol | PubChem |
| Synonyms | 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid, FPOA | Multiple |
| Natural Sources | Ganoderma lucidum, Boswellia carteri, Boswellia serrata, Fomitopsis pinicola | Multiple |
I. Anti-Cancer Therapeutic Potential
Recent studies have highlighted the potent anti-cancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The following data and protocols are derived from research on its effects on human cervical cancer (HeLa) cells.
Data Presentation: In Vitro Anti-Cancer Activity
Table 1: Cytotoxicity of this compound against HeLa Cells
| Time Point | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| 24 hours | 25.28 | ~50.7 |
| 48 hours | 15.30 | ~30.7 |
| 72 hours | 11.79 | ~23.6 |
| Data from a study on 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA)[1][2]. |
Table 2: Apoptosis Induction in HeLa Cells by this compound (24-hour treatment)
| Concentration (µg/mL) | Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 0 | 3.00 |
| 7.5 | ~15.0 | 3.12 |
| 15 | ~30.1 | 6.18 |
| 30 | ~60.2 | 32.28 |
| Data from a study on 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA)[1][2]. |
Signaling Pathway
This compound has been shown to induce apoptosis in HeLa cells through a caspase-mediated intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the executioner caspase-3.
Experimental Protocols
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 4,500 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL) and a vehicle control (DMSO).
-
Incubate for desired time points (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Agitate the plates for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Objective: To visualize morphological changes indicative of apoptosis.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in 6-well plates.
-
Treat cells with desired concentrations of this compound for 24 hours.
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Objective: To quantify the expression of key proteins in the apoptotic pathway.
Materials:
-
HeLa cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control.
II. Potential Anti-Inflammatory Applications
While direct studies on the anti-inflammatory effects of this compound are limited, its presence in Boswellia serrata suggests a strong potential. Triterpenoids from Boswellia are well-documented for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes like 5-lipoxygenase (5-LOX).
Experimental Workflow for Screening Anti-Inflammatory Activity
References
In-depth Mechanistic Studies of Tsugaric Acid A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extensive literature searches have been conducted to elucidate the mechanism of action of Tsugaric acid A. At present, publicly available scientific literature does not contain studies detailing the specific molecular pathways or cellular targets through which this compound exerts its biological effects. The following sections, therefore, outline general methodologies and approaches that are broadly applicable to the study of novel bioactive compounds. While specific data for this compound is not available, these protocols provide a robust framework for researchers to initiate their own investigations into its mechanism of action.
Introduction to Mechanism of Action Studies
Determining the mechanism of action (MoA) of a novel compound is a critical step in the drug discovery and development process. A thorough understanding of the MoA can inform lead optimization, predict potential toxicities, and identify patient populations most likely to respond to a new therapy. Key areas of investigation typically include identifying the direct molecular target(s), delineating the downstream signaling pathways affected, and characterizing the resulting cellular and physiological responses.
General Approaches for Elucidating Mechanism of Action
A multi-pronged approach is often necessary to comprehensively define a compound's MoA. This typically involves a combination of in vitro biochemical and cell-based assays, as well as in vivo studies in relevant animal models.
1. Target Identification:
-
Affinity-based methods: Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and drug affinity responsive target stability (DARTS) can be used to isolate and identify the direct binding partners of a compound from cell lysates or tissue extracts.
-
Genetic and genomic approaches: High-throughput screening using siRNA or CRISPR libraries can identify genes that, when silenced or knocked out, confer resistance or sensitivity to the compound, thereby pointing to potential targets or pathway components.
-
Computational methods: In silico modeling and docking studies can predict potential binding sites on known protein structures, helping to prioritize targets for experimental validation.
2. Pathway Analysis:
-
Transcriptomics and Proteomics: Measuring changes in global gene and protein expression in response to compound treatment can provide a broad overview of the affected biological pathways.
-
Phospho-proteomics: This technique specifically identifies changes in protein phosphorylation, a key regulatory mechanism in many signaling pathways.
-
Reporter Assays: Cell lines engineered with reporter constructs (e.g., luciferase or GFP downstream of a specific transcription factor binding site) can be used to monitor the activity of particular signaling pathways.
3. Cellular Phenotyping:
-
High-Content Imaging: Automated microscopy and image analysis can be used to quantify a wide range of cellular phenotypes, such as changes in morphology, protein localization, and organelle function.
-
Functional Assays: A variety of assays can be employed to measure specific cellular responses, including proliferation, apoptosis, migration, and differentiation.
Experimental Protocols (General Framework)
The following are generalized protocols that can be adapted for the study of a novel compound like this compound.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of the compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of the compound on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cells or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
Data Presentation (Illustrative Example)
Should experimental data become available for this compound, it is recommended to present quantitative results in a clear and structured tabular format.
Table 1: Effect of this compound on Cell Viability (Example)
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| Cell Line A | 24 | X |
| 48 | Y | |
| 72 | Z | |
| Cell Line B | 24 | A |
| 48 | B | |
| 72 | C |
Table 2: Modulation of Signaling Pathway Components by this compound (Example)
| Protein | Treatment | Fold Change (vs. Control) | p-value |
| p-ERK | 1 µM this compound | X | <0.05 |
| 10 µM this compound | Y | <0.01 | |
| Total ERK | 1 µM this compound | A | ns |
| 10 µM this compound | B | ns | |
| p-Akt | 1 µM this compound | C | <0.05 |
| 10 µM this compound | D | <0.01 | |
| Total Akt | 1 µM this compound | E | ns |
| 10 µM this compound | F | ns |
Visualization of Pathways and Workflows (Illustrative Examples)
Visual representations are crucial for communicating complex biological pathways and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such diagrams.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Caption: A hypothetical signaling cascade that could be investigated for this compound.
Conclusion
While specific mechanistic data for this compound is not yet available in the scientific literature, the application notes and generalized protocols provided here offer a comprehensive guide for researchers to begin their investigations. By systematically applying these methodologies, the scientific community can work towards a detailed understanding of the mechanism of action of this and other novel bioactive compounds, ultimately paving the way for their potential development as therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Tsugaric Acid A
For researchers, scientists, and drug development professionals, working with novel compounds like Tsugaric acid A can present unique experimental hurdles. One of the most common challenges is achieving and maintaining adequate solubility for in vitro and in vivo studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid (B12794562) compound, a class of natural products known for their diverse biological activities. However, like many other triterpenoid acids, this compound is a lipophilic molecule with poor water solubility. This can lead to challenges in preparing stock solutions, achieving desired concentrations in aqueous buffers for biological assays, and ensuring bioavailability in in vivo models.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is a common initial solvent for preparing stock solutions of this compound. For subsequent dilution into aqueous media, co-solvent systems are often necessary.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not recommended due to its low water solubility, which can lead to precipitation and inaccurate concentrations. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium.
Q4: My this compound precipitates out of solution upon dilution into my aqueous assay buffer. What should I do?
Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try working with a lower concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity to your cells or organisms.
-
Use a different solvent system: Consider using a co-solvent system specifically designed for poorly soluble compounds.
-
Utilize sonication or gentle heating: Brief sonication or gentle warming (be cautious of compound stability) of the solution during and after dilution can help to redissolve small precipitates and create a more stable suspension.[1]
Troubleshooting Guide: Solubility Issues
This guide provides systematic approaches to overcoming common solubility problems encountered with this compound.
Problem 1: Difficulty dissolving this compound to prepare a stock solution.
-
Observation: The solid compound does not fully dissolve in the chosen solvent, or a precipitate forms immediately.
-
Potential Causes & Solutions:
-
Inappropriate solvent: The solvent may not be optimal for this compound.
-
Recommendation: Start with 100% DMSO. If solubility is still limited, consider other organic solvents such as ethanol (B145695) or methanol.
-
-
Insufficient solvent volume: The concentration may be too high for the chosen solvent.
-
Recommendation: Increase the volume of the solvent to lower the concentration.
-
-
Low temperature: Solubility can be temperature-dependent.
-
Recommendation: Gentle warming of the solution may aid dissolution. However, always check the thermal stability of this compound to avoid degradation.
-
-
Slow dissolution rate: The compound may require more time or energy to dissolve completely.
-
Recommendation: Use a vortex mixer or sonicator to aid in the dissolution process.[1]
-
-
Problem 2: this compound precipitates out of the stock solution during storage.
-
Observation: Crystals or a solid precipitate form in the stock solution over time, especially when stored at low temperatures.
-
Potential Causes & Solutions:
-
Supersaturated solution: The initial stock solution may have been prepared at a concentration above its equilibrium solubility at the storage temperature.
-
Recommendation: Prepare the stock solution at a slightly lower concentration. Before use, gently warm the stock solution to redissolve any precipitate and ensure it is fully in solution before making dilutions.
-
-
Inappropriate storage conditions: Storing at very low temperatures (e.g., -80°C) can sometimes cause less soluble compounds to precipitate from organic solvents.
-
Recommendation: Store the stock solution at -20°C or -80°C as recommended, but always visually inspect for precipitation before use.[1] If precipitation is observed, warm the vial to room temperature and vortex or sonicate until the solution is clear.
-
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in different solvent systems. This data can be used as a starting point for preparing solutions for your specific experimental needs.
| Solvent System | Achievable Concentration | Solution Type | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.01 mM) | Suspended solution | Requires sonication to achieve a uniform suspension.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.01 mM) | Clear solution | Suitable for in vivo oral administration.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 498.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out an appropriate amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.987 mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution from 4.987 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol details the preparation of a working solution of this compound in a saline-based co-solvent system, suitable for in vivo applications.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes
Procedure:
-
To prepare 1 mL of a 2.5 mg/mL working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add 400 µL of PEG300 to the 100 µL of the DMSO stock solution.
-
Mix thoroughly by pipetting or gentle vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution well. The result will be a suspended solution.
-
Before administration, ensure the suspension is homogenous by vortexing or sonicating.
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for addressing solubility issues and a hypothetical signaling pathway that may be influenced by compounds like this compound, based on the activities of similar triterpenoids.
Experimental workflow for solubilizing this compound.
Hypothetical anti-inflammatory signaling pathway of this compound.
References
Technical Support Center: Analysis of Tsugaric Acid A by HPLC
Welcome to the technical support center for the HPLC analysis of Tsugaric acid A. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: For initial analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. Based on the analysis of similar organic acids, the following starting parameters are suggested.[1][2] Optimization will likely be necessary to achieve the best separation and peak shape for your specific sample matrix.
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing or broadening, is a common issue in the analysis of organic acids.[3] Peak tailing can often be attributed to interactions between the analyte and the stationary phase.[3] To improve peak shape, consider the following:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep this compound in its protonated form, which reduces its interaction with residual silanols on the column.
-
Use a High-Purity Column: Employ a high-purity silica-based C18 column, which has fewer active silanol (B1196071) groups.
-
Optimize Mobile Phase Composition: Vary the ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.
-
Check for Column Overload: Injecting too much sample can lead to peak broadening.[3] Try reducing the injection volume or sample concentration.
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A3: Retention time shifts can be caused by several factors.[4] These include:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run.
-
Pump Performance: Fluctuations in pump pressure can affect the flow rate and lead to retention time variability.[4][5]
-
Column Temperature: Maintaining a stable column temperature using a column oven can prevent retention time drift.[3]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[3][5] | Systematically check for blockages by removing components one by one from the flow path. Backflush the column if necessary. |
| Buffer precipitation in the mobile phase.[3] | Ensure the mobile phase components are fully dissolved and consider flushing the system with water. | |
| No Peaks or Very Small Peaks | Detector issue (e.g., lamp off or failing). | Check the detector status and lamp usage. |
| Injection problem (e.g., empty vial, clogged syringe). | Verify the sample vial has sufficient volume and that the autosampler is functioning correctly. | |
| Sample degradation. | Ensure proper sample storage and handling. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell.[4][6] | Prepare fresh mobile phase using high-purity solvents and flush the detector cell. |
| Air bubbles in the system.[4][5] | Degas the mobile phase and purge the pump to remove any trapped air. | |
| Leaks in the system.[4] | Inspect all fittings and connections for any signs of leakage. | |
| Split Peaks | Incompatibility between the sample solvent and the mobile phase.[6] | Dissolve the sample in a solvent that is weaker than or similar in composition to the mobile phase. |
| Clogged or channeled column. | Replace the column frit or the entire column if necessary. |
Experimental Protocols
Optimized HPLC Method for this compound
This protocol describes a general method for the analysis of this compound. Further optimization may be required.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Phosphoric acid
-
Ultrapure water
-
This compound standard
3. Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 2.7 with phosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 80:20 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM KH2PO4 (pH 2.7) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify this compound by comparing the retention time and peak area with those of the standards.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Troubleshooting contamination in Tsugaric acid A purification.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering contamination issues during the purification of Tsugaric acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound is a pentacyclic triterpenoid (B12794562) acid.[1] It is naturally found in the gum resin of various Boswellia species, such as Boswellia carteri and Boswellia serrata.[1]
Q2: What are the most common contaminants I should expect when purifying this compound?
The most prevalent contaminants are other structurally similar boswellic acids. These often co-extract with this compound and present the primary separation challenge. Additionally, depending on the quality of the raw plant material and extraction process, other non-boswellic acid compounds from the resin and potential adulterants may be present.
Q3: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?
Unexpected peaks can arise from several sources:
-
Related Boswellic Acids: The most likely contaminants are other boswellic acids such as α-boswellic acid, β-boswellic acid, acetyl-α-boswellic acid, acetyl-β-boswellic acid, 11-keto-β-boswellic acid (KBA), and acetyl-11-keto-β-boswellic acid (AKBA).[1][2]
-
Other Triterpenoids: Lupeolic acids and other pentacyclic triterpenic acids can also be present in the extract.[3]
-
Non-Triterpenoid Compounds: The crude extract may also contain diterpenes, sesquiterpenes, and phenolic compounds.
-
Adulterants: Commercial Boswellia extracts have been found to be adulterated with citric acid to artificially inflate the total acid content determined by titration methods.
-
Degradation Products: Improper handling or storage of the extract or purified compound can lead to degradation.
Q4: My purified this compound shows low purity. What are the likely reasons?
Low purity is often a result of inadequate separation from other closely related boswellic acids. The physicochemical properties of these compounds are very similar, making their separation challenging. The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient, is critical for achieving high purity.
Troubleshooting Guide: Contamination in this compound Purification
This guide addresses common issues encountered during the HPLC purification of this compound.
Problem 1: Poor resolution between this compound and other boswellic acids.
-
Possible Cause: Suboptimal HPLC conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the gradient of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with an acidic modifier.
-
Acidic Modifier: Ensure the presence of an acid modifier like phosphoric acid or formic acid in the mobile phase. This suppresses the ionization of the carboxylic acid groups of the boswellic acids, reducing peak tailing and improving peak shape.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. While C18 columns are commonly used, a phenyl-hexyl column may offer different selectivity for these structurally similar compounds.
-
Temperature: Increasing the column temperature (e.g., to 60 °C) can decrease solvent viscosity and improve separation efficiency.
-
Problem 2: Presence of a large, early-eluting peak, potentially indicating a polar contaminant.
-
Possible Cause: Adulteration with a polar organic acid, such as citric acid.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use a method like UPLC-HRMS or ¹H NMR to confirm the identity of the contaminant.
-
Pre-purification Step: Implement a liquid-liquid extraction or solid-phase extraction (SPE) step before HPLC to remove highly polar impurities.
-
Source Material Verification: If possible, analyze the raw Boswellia resin to ensure its quality and authenticity.
-
Problem 3: Broad or tailing peaks for this compound.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
As mentioned previously, ensure the mobile phase is sufficiently acidic (e.g., using 0.1% phosphoric acid) to suppress silanol (B1196071) interactions.
-
-
Possible Cause 2: Column overload.
-
Troubleshooting Steps:
-
Reduce the sample concentration or injection volume.
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
-
Data Presentation
Table 1: Common Boswellic Acid Contaminants in Boswellia Species
| Contaminant | Chemical Formula | Molecular Weight ( g/mol ) | Common in Boswellia Species |
| α-Boswellic acid | C₃₀H₄₈O₃ | 456.7 | serrata, carterii, sacra |
| β-Boswellic acid | C₃₀H₄₈O₃ | 456.7 | serrata, carterii, sacra |
| Acetyl-α-boswellic acid | C₃₂H₅₀O₄ | 498.7 | serrata, carterii, sacra |
| Acetyl-β-boswellic acid | C₃₂H₅₀O₄ | 498.7 | serrata, carterii, sacra |
| 11-keto-β-boswellic acid (KBA) | C₃₀H₄₆O₄ | 470.7 | serrata, sacra |
| Acetyl-11-keto-β-boswellic acid (AKBA) | C₃₂H₄₈O₅ | 512.7 | serrata, sacra |
Table 2: Physicochemical Properties of this compound and a Major Contaminant
| Property | This compound | β-Boswellic Acid |
| Molecular Formula | C₃₂H₅₀O₄ | C₃₀H₄₈O₃ |
| Molecular Weight ( g/mol ) | 498.7 | 456.7 |
| Melting Point (°C) | 181 - 182 | 275 - 278 |
| LogP | 7.9 | 7.4 |
Experimental Protocols
Key Experiment: HPLC Analysis of this compound and Contaminants
This protocol is a general guideline for the analytical separation of boswellic acids. Optimization may be required for specific instruments and samples.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the dried Boswellia extract.
- Add 10 mL of ethanol (B145695) and sonicate for 30 minutes at 40 °C.
- Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
- Dilute the filtered extract with a mixture of ethanol and water before injection.
2. HPLC Conditions:
- Column: Ascentis® Express Phenyl-Hexyl, 10 cm x 3.0 mm, 2.7 µm particle size.
- Mobile Phase:
- A: 0.1% Phosphoric acid in water
- B: Acetonitrile
- Gradient:
- Start with 50% B for 0.5 min.
- Increase to 100% B over 4.5 min.
- Flow Rate: 0.8 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
Caption: Sources of contamination in this compound purification.
References
- 1. The journey of boswellic acids from synthesis to pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Analysis of Boswellic Acid Contents and Related Pharmacological Activities of Frankincense-Based Remedies That Modulate Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tsugaric Acid A
Welcome to the technical support center for Tsugaric acid A. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of this compound, with a focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a triterpenoid, a class of naturally occurring compounds.[1] It has garnered research interest due to its potential therapeutic properties, including the ability to significantly inhibit superoxide (B77818) anion formation, suggesting it may act as a potent antioxidant.[2] This activity indicates potential applications in conditions associated with oxidative stress and inflammation.
Q2: I'm observing poor solubility of this compound in my aqueous experimental buffers. What is the recommended solvent?
This compound is a solid with low aqueous solubility.[3][4] For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before preparing further dilutions in your aqueous buffer. A stock solution in 100% DMSO can be prepared and then diluted to the final working concentration, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%). For animal studies, co-solvents such as polyethylene (B3416737) glycol 300 (PEG300) and Tween-80 in saline, or corn oil, have been used to improve solubility.[2]
Q3: What are the likely reasons for the low oral bioavailability of this compound?
Like many other terpenoids, this compound's low oral bioavailability is likely attributed to several factors:
-
Poor aqueous solubility: This limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[5][6]
-
Limited permeability: The molecular properties of this compound may hinder its passage across the intestinal epithelium.
-
First-pass metabolism: It may be extensively metabolized in the liver before reaching systemic circulation.
Q4: What general strategies can be employed to enhance the bioavailability of this compound?
Several formulation strategies can be explored to overcome the bioavailability challenges of poorly soluble drugs like this compound:[7][8]
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques include micronization and the formation of nanosuspensions.[2][7]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[7][9]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and absorption.[7][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Tip: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low and non-toxic to the cells. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a formulation with improved solubility, such as a cyclodextrin (B1172386) complex, for in vitro studies.
-
-
Possible Cause: Degradation of the compound in the medium.
-
Troubleshooting Tip: Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using an appropriate analytical method like HPLC.
-
Issue 2: Low plasma concentrations of this compound in animal studies after oral administration.
-
Possible Cause: Poor absorption from the gastrointestinal tract.
-
Troubleshooting Tip: Employ a bioavailability-enhancing formulation. The table below provides a hypothetical comparison of different formulation strategies on the oral bioavailability of this compound.
-
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 200 | 360 |
| Nanosuspension | 400 ± 90 | 1.0 | 2800 ± 550 | 1120 |
| Solid Dispersion | 350 ± 80 | 1.5 | 2500 ± 500 | 1000 |
| SEDDS | 600 ± 120 | 1.0 | 4500 ± 900 | 1800 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Antisolvent Precipitation
This protocol describes a general method for preparing nanoparticles to enhance the dissolution rate.
-
Dissolve this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of acetone) to create the organic phase.
-
Prepare an aqueous phase containing a stabilizer (e.g., 10 mL of 0.5% w/v Poloxamer 407 solution).
-
Under high-speed homogenization (e.g., 10,000 rpm), inject the organic phase into the aqueous phase using a syringe with a fine needle.
-
Continue homogenization for 15 minutes to allow for nanoparticle formation and solvent evaporation.
-
Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and drug content.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
This assay is used to predict the intestinal absorption of a compound.[3][10][11]
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound test solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Signaling Pathways and Experimental Workflows
Given this compound's known inhibitory effect on superoxide anion formation, it is plausible that it may modulate signaling pathways sensitive to reactive oxygen species (ROS), such as the NF-κB and MAPK pathways. These pathways are central to the inflammatory response.
Hypothesized Mechanism of Action
Caption: Hypothesized modulation of NF-κB and MAPK pathways by this compound.
Experimental Workflow for Evaluating Bioavailability Enhancement
References
- 1. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods [mdpi.com]
- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 4. The Role of Uric Acid as an Endogenous Danger Signal in Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a novel in vitro Caco-2 hepatocyte hybrid system for predicting in vivo oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Redox Homeostasis and Antioxidant Signaling: A Metabolic Interface between Stress Perception and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant signaling pathways: Significance and symbolism [wisdomlib.org]
- 10. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. medical-xprt.com:443 [medical-xprt.com:443]
Technical Support Center: Tsugaric acid A & Novel Compound Screening in Cell Culture
Disclaimer: Specific dosage and toxicity data for Tsugaric acid A in cell culture are limited in publicly available scientific literature. This guide provides general protocols and troubleshooting advice for researchers working with novel or less-characterized compounds, using this compound, a triterpenoid (B12794562) found in Ganoderma lucidum, as an example.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a cell culture experiment?
A1: For a novel compound like this compound where cytotoxicity data is unavailable, it is recommended to perform a dose-response experiment starting with a wide range of concentrations. A common starting point is a serial dilution from a high concentration (e.g., 100-1000 µM) down to a low concentration (e.g., 0.1-1 µM).[3] The molecular weight of this compound is 498.7 g/mol , which should be used to calculate molarity.[1]
Q2: How do I determine the toxicity of this compound in my cell line?
A2: Cytotoxicity is typically determined using cell viability assays. The MTT and Neutral Red assays are common colorimetric methods.[4][5][6][7] These assays will help you determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[8][9]
Q3: My cells are dying at all concentrations of this compound. What should I do?
A3: If you observe widespread cell death, you should expand the lower end of your concentration range. It's possible that the compound is highly potent. Also, verify the accuracy of your stock solution preparation and dilutions. Ensure the solvent used to dissolve the compound is not toxic to the cells at the final concentration used in the culture wells.[10]
Q4: I am not seeing any effect of this compound on my cells. What is the problem?
A4: If there is no observable effect, you may need to increase the concentration range. It's also possible that the compound is not cytotoxic to your specific cell line or that a longer incubation time is required. Consider extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).[11]
Q5: What are the potential mechanisms of cell death induced by a compound like this compound?
A5: Compounds can induce cell death through various mechanisms, including apoptosis, necrosis, and autophagy. Apoptosis is a form of programmed cell death and can be investigated by looking at the activation of caspases.[12][13] Other potential mechanisms include the induction of endoplasmic reticulum (ER) stress or the activation of inflammatory signaling pathways like NF-κB.[14][15][16][17][18]
Troubleshooting Guides
Troubleshooting Common Cytotoxicity Assay Issues
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[10] |
| Low absorbance values in MTT assay | Insufficient number of viable cells, inactive mitochondrial enzymes, or incomplete solubilization of formazan (B1609692) crystals. | Optimize cell seeding density. Ensure the MTT reagent is fresh and protected from light. Use an appropriate solubilization solution and ensure complete mixing.[10] |
| High background in Neutral Red assay | Incomplete removal of excess dye or cell detachment. | Wash cells gently but thoroughly after dye incubation. Ensure cells are well-adhered before starting the assay. |
| Compound precipitates in culture medium | Poor solubility of the compound. | Dissolve the compound in a suitable solvent (e.g., DMSO) at a higher stock concentration and then dilute it in the culture medium. Ensure the final solvent concentration is low and non-toxic to the cells.[19] |
Experimental Protocols
Protocol 1: Determining the IC50 of a Novel Compound using the MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]
Materials:
-
96-well plate
-
Novel compound (e.g., this compound)
-
Cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using a non-linear regression analysis.[22]
Quantitative Data Summary
Table 1: Example of a Dosing Table for IC50 Determination
| Concentration (µM) | Log Concentration | % Viability (Example) |
| 100 | 2 | 5 |
| 30 | 1.48 | 15 |
| 10 | 1 | 40 |
| 3 | 0.48 | 65 |
| 1 | 0 | 85 |
| 0.3 | -0.52 | 95 |
| 0.1 | -1 | 98 |
| 0 (Control) | N/A | 100 |
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: A general workflow for characterizing a novel compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
References
- 1. This compound | C32H50O4 | CID 71207558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032022) [hmdb.ca]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. qualitybiological.com [qualitybiological.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. assaygenie.com [assaygenie.com]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Uric Acid Interference and Interactions in Experimental Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uric acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of uric acid in a biological system?
Uric acid is the final product of purine (B94841) metabolism in humans. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. In plasma, it is a major antioxidant. However, within cells, it can induce oxidative stress, leading to the production of reactive oxygen species (ROS). This dual role is crucial to its function in various signaling pathways.
Q2: Which signaling pathways are known to be significantly affected by uric acid?
Uric acid has been shown to modulate several key inflammatory and metabolic signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Uric acid can activate p38, ERK1/2, and JNK, leading to cellular proliferation and inflammatory responses in cell types like vascular smooth muscle cells (VSMCs) and renal proximal tubule cells.[1][2][3]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Uric acid can induce the activation of the NF-κB signaling pathway, leading to the expression of pro-inflammatory cytokines such as TNF-α, MCP-1, and RANTES in renal tubular cells and hepatocytes.[4][5][6][7]
-
NLRP3 (NLR Family Pyrin Domain Containing 3) Inflammasome Pathway: Both soluble uric acid and its crystalline form (monosodium urate - MSU) can activate the NLRP3 inflammasome, a key step in the inflammatory response leading to the maturation and release of IL-1β and IL-18.[8][9][10][11][12]
Q3: What are the most common substances that interfere with uric acid measurement in experimental assays?
Several substances can interfere with the accurate measurement of uric acid, particularly in colorimetric and enzymatic assays. These include:
-
Antioxidants: Compounds like citric acid and ascorbic acid (Vitamin C) can scavenge hydrogen peroxide, an intermediate in many uricase-based assays, leading to falsely low uric acid readings.[13]
-
Reducing Agents: Glutathione can also interfere with peroxidase-based detection methods.[14]
-
Preservatives: Sodium azide (B81097), a common preservative, can interact with ferric ions in certain colorimetric assays, leading to falsely elevated apparent uric acid values.
-
Drugs: High doses of certain medications like aspirin (B1665792) and ibuprofen (B1674241) may affect uric acid test results.[15] Calcium dobesilate has been reported to cause artificially low uric acid results.[16]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Uric Acid Quantification Assays
Possible Cause 1: Interference from sample collection or preparation.
-
Troubleshooting Steps:
-
Ensure that blood collection tubes do not contain interfering substances like citric acid (present in ACD tubes).[13]
-
If using preservatives, verify their compatibility with your assay. For instance, avoid sodium azide in assays relying on ferric ion reduction.
-
For urine samples, adjust the pH to >8 with NaOH to prevent uric acid precipitation.[17]
-
If high levels of ascorbic acid are suspected, let the sample stand at room temperature for 2 hours before the assay to reduce its interference.[17]
-
Possible Cause 2: Reagent or calibrator issues in enzymatic assays.
-
Troubleshooting Steps:
-
Check the expiration dates and storage conditions of all reagents and calibrators.
-
If the calibration fails, repeat it with a fresh calibrator. If it fails again, use a new set of reagents and a new calibrator.[16]
-
Visually inspect reagents for any signs of deterioration, such as turbidity or the presence of particles.[18]
-
Possible Cause 3: High levels of interfering endogenous substances.
-
Troubleshooting Steps:
-
Be aware of potential interferences from high levels of bilirubin, lipids (lipemia), and hemoglobin (hemolysis). Check the manufacturer's specifications for the assay's tolerance to these substances.[16][18]
-
In cases of suspected interference, consider using a more specific method, such as HPLC, for uric acid quantification.
-
Issue 2: Unexpected Cellular Responses in In Vitro Experiments with Uric Acid
Possible Cause 1: Uric acid concentration and solubility.
-
Troubleshooting Steps:
-
Ensure that the uric acid is fully dissolved in the culture medium. Uric acid has poor solubility in aqueous solutions, and undissolved crystals can elicit different cellular responses (e.g., stronger NLRP3 inflammasome activation) than soluble uric acid.
-
Prepare a stock solution of uric acid in a slightly alkaline solution (e.g., by adding a small amount of NaOH) before diluting it in the culture medium to the final working concentration.
-
The concentrations of uric acid used in in vitro studies are typically in the range that reflects physiological and hyperuricemic conditions (e.g., 2.5 to 10 mg/dL).[2]
-
Possible Cause 2: Activation of unintended signaling pathways.
-
Troubleshooting Steps:
-
Recognize that uric acid can activate multiple signaling pathways simultaneously (e.g., MAPK and NF-κB).[1]
-
To dissect the specific pathway of interest, use well-characterized inhibitors for other potential pathways. For example, when studying the NF-κB pathway, consider using MAPK inhibitors to rule out crosstalk.
-
Perform time-course experiments to understand the kinetics of pathway activation. For instance, NF-κB activation can be observed as early as 5 minutes after uric acid stimulation in some cell types.[4][7]
-
Quantitative Data Summary
Table 1: Effects of Selected Drugs on Serum Uric Acid Levels
| Drug(s) | Dosage | Effect on Serum Uric Acid | Mechanism of Action |
| Verinurad | Multiple Doses | ▼ 50.5% reduction (alone) | Selective uric acid reabsorption inhibitor |
| Allopurinol (B61711) | Multiple Doses | ▼ 43.0% reduction (alone) | Xanthine (B1682287) oxidase inhibitor |
| Verinurad + Allopurinol | Multiple Doses | ▼ 65.2% reduction (combination) | Dual mechanism of action |
| Furosemide (in combination with Allopurinol) | N/A | Requires higher allopurinol doses to reach target uric acid levels | Molecular basis under investigation, may involve miR-448 |
Data sourced from studies on adult male subjects with gout.[19][20]
Table 2: IC50 Values of Selected Xanthine Oxidase Inhibitors
| Compound | IC50 (nM) |
| Z23 | 0.5 - 2.2 |
| Z24 | 0.5 - 2.2 |
| Z25 | 0.5 - 2.2 |
| Z26 | 0.5 - 2.2 |
| Z28 | 0.5 - 2.2 |
| Z29 | 0.5 - 2.2 |
| Z30 | 0.5 - 2.2 |
These compounds are novel isoidide subunit-containing xanthine oxidase inhibitors.[21]
Experimental Protocols
Protocol 1: Uricase-Based Enzymatic Colorimetric Assay for Uric Acid Quantification
This protocol is a generalized procedure based on common enzymatic methods.
Principle: Uricase catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the uric acid concentration.[17]
Materials:
-
Sample (serum, plasma, or urine)
-
Uric Acid Reagent (containing uricase, peroxidase, and chromogenic substrate)
-
Uric Acid Standard (e.g., 6 mg/dL)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm
-
Pipettes and tips
-
Test tubes or microplate
Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature.
-
Assay Setup: Label three tubes/wells: "Blank," "Standard," and "Test."
-
Reagent Addition:
-
Blank: Add 1000 µL of Uric Acid Reagent.
-
Standard: Add 1000 µL of Uric Acid Reagent and 25 µL of Uric Acid Standard.
-
Test: Add 1000 µL of Uric Acid Reagent and 25 µL of the sample.
-
-
Incubation: Mix the contents of each tube/well thoroughly and incubate for 5 minutes at 37°C or 10 minutes at room temperature.[22]
-
Measurement: Measure the absorbance of the Standard and Test samples against the Blank at 520 nm. The color is typically stable for at least 30 minutes.[18]
-
Calculation:
-
Uric Acid (mg/dL) = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard
-
Protocol 2: Western Blot Analysis of NF-κB Activation in Cell Culture
This protocol describes the detection of phosphorylated p65 NF-κB as an indicator of pathway activation in response to uric acid.
Cell Culture and Treatment:
-
Plate cells (e.g., NRK-52E renal tubular epithelial cells) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for a few hours before treatment, if necessary.
-
Treat the cells with the desired concentration of uric acid (e.g., 200 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[4][23]
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p65 NF-κB overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total p65 NF-κB or a loading control like β-actin.
Visualizations
Caption: Uric Acid-Induced NF-κB Signaling Pathway.
Caption: Uric Acid-Mediated NLRP3 Inflammasome Activation.
Caption: General Workflow for Uricase-Based Uric Acid Assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uric acid induces renal inflammation via activating tubular NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uric Acid Is Associated With Inflammatory Biomarkers and Induces Inflammation Via Activating the NF-κB Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endogenous and Uric Acid-Induced Activation of NLRP3 Inflammasome in Pregnant Women with Preeclampsia | PLOS One [journals.plos.org]
- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 14. Evaluation of a kinetic uricase method for serum uric acid assay by predicting background absorbance of uricase reaction solution with an integrated method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uric Acid Test (Blood Analysis) [healthline.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. biolabo.fr [biolabo.fr]
- 18. atlas-medical.com [atlas-medical.com]
- 19. Pharmacokinetics, Pharmacodynamics, and Tolerability of Concomitant Multiple Dose Administration of Verinurad (RDEA3170) and Allopurinol in Adult Male Subjects With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Steps for Tsugaric Acid A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tsugaric acid A and its isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound isomers, a class of triterpenoids isolated from Ganoderma tsugae.
Question: I am having difficulty achieving baseline separation of this compound from other closely related triterpenoid (B12794562) isomers using reverse-phase HPLC. What steps can I take to improve resolution?
Answer:
Separating structurally similar triterpenoid isomers, like those of this compound, can be challenging due to their similar polarities. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention time and improve separation.
-
pH Adjustment: this compound is an acidic compound. Adjusting the pH of the aqueous phase with a small amount of acid (e.g., 0.03-0.2% phosphoric acid or acetic acid) can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially altered selectivity between isomers.[1][2]
-
Additive Incorporation: Consider adding modifiers to the mobile phase. For instance, β-cyclodextrin has been used to improve the separation of oleanane (B1240867) and ursane (B1242777) pentacyclic triterpenoid isomers.[3][4]
-
-
Column Selection:
-
Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry, such as a C30 or a phenyl-hexyl column, which can offer different selectivity for hydrophobic, structurally similar compounds.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.
-
-
Temperature Control:
-
Operating the column at a controlled, elevated temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your compounds.
-
Question: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?
Answer:
Peak tailing for acidic compounds like this compound on reverse-phase columns is often due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. Here’s how to address this:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically between 2.5 and 3.5) to keep the carboxylic acid group of this compound protonated and minimize its interaction with silanols.
-
Use of an Alternative Acid: If you are using a strong acid like phosphoric acid and still observing tailing, you might consider a weaker acid like formic acid, especially if you are using mass spectrometry for detection.
-
End-capped Column: Use a high-quality, end-capped C18 column where the free silanol groups have been deactivated.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent series (e.g., methanol (B129727), acetonitrile, isopropanol, followed by hexane, and then re-equilibrate with your mobile phase).
Question: I am observing low recovery of this compound after purification. What are the potential reasons and how can I improve the yield?
Answer:
Low recovery can be attributed to several factors throughout the extraction and purification process:
-
Extraction Efficiency: Ensure your initial extraction from the source material (e.g., fruiting bodies of Ganoderma tsugae) is efficient. A common method involves extraction with a solvent like ethanol (B145695) or chloroform (B151607).[1]
-
Adsorption to Surfaces: Acidic triterpenoids can adsorb to glass and plastic surfaces. Consider using silanized glassware and polypropylene (B1209903) tubes to minimize loss.
-
Precipitation: this compound may precipitate if the solvent composition changes abruptly. Ensure smooth transitions between different solvent systems during purification steps.
-
Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to degradation.
-
Incomplete Elution: The compound may be strongly retained on the chromatography column. After your main elution, flush the column with a stronger solvent to ensure all the compound has been eluted.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a lanostane-type triterpenoid that has been isolated from the medicinal mushroom Ganoderma tsugae. It is an acidic compound with a complex chemical structure.
What are the known biological activities of this compound and related triterpenoids from Ganoderma?
Triterpenoids from Ganoderma species, including this compound, have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. Studies on related Ganoderma triterpenoids have shown that they can:
-
Inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.
-
Induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of pro- and anti-apoptotic proteins.
What type of chromatography is best suited for the purification of this compound isomers?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used technique for the separation and purification of triterpenoids from Ganoderma. A C18 column is a good starting point, with a mobile phase consisting of a gradient of acetonitrile or methanol in water, often with an acidic modifier like phosphoric acid or acetic acid.
How can I confirm the identity and purity of my purified this compound isomers?
A combination of analytical techniques is recommended:
-
HPLC-DAD: High-performance liquid chromatography with a diode-array detector can be used to assess purity and quantify the compound based on its UV absorbance (typically around 252 nm for this class of compounds).
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) will provide molecular weight information, which is crucial for confirming the identity of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and to differentiate between isomers, 1H and 13C NMR spectroscopy are essential.
Data Presentation
Table 1: HPLC Parameters for the Analysis of Triterpenoids from Ganoderma Species
| Parameter | Method 1 | Method 2 |
| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) | C18 reverse-phase column |
| Mobile Phase A | 0.03% aqueous phosphoric acid (v/v) | 2% acetic acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Linear gradient | Gradient elution |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | 252 nm | 252 nm |
| Reference |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Triterpenoids from Ganoderma tsugae
This protocol is a representative procedure based on methods used for triterpenoid isolation from Ganoderma species.
-
Extraction:
-
Grind the dried fruiting bodies of Ganoderma tsugae.
-
Extract the ground material with chloroform in an ultrasonic bath.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in ethyl acetate (B1210297).
-
Wash the ethyl acetate solution with a basic aqueous solution (e.g., 5% NaHCO₃) to separate acidic compounds from neutral and basic compounds.
-
Acidify the aqueous basic layer with HCl to a pH of approximately 2-3.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the resulting ethyl acetate layer with water, dry it over anhydrous sodium sulfate, and concentrate it to yield a crude acidic triterpenoid fraction.
-
Protocol 2: HPLC Purification of this compound Isomers
This protocol outlines a general approach for the semi-preparative HPLC purification of this compound isomers.
-
Sample Preparation:
-
Dissolve the crude acidic triterpenoid fraction in a suitable solvent, such as methanol or the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A semi-preparative C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: Develop a shallow gradient that allows for the separation of closely eluting peaks. For example, start with a lower percentage of Solvent B and gradually increase it over a long run time.
-
Flow Rate: Adjust the flow rate according to the column dimensions (typically 2-5 mL/min for a semi-preparative column).
-
Detection: Monitor the elution at a wavelength of 252 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by analytical HPLC to assess their purity.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified isomers.
-
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by Ganoderma triterpenoids.
References
- 1. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming the Structure of Triterpenoids: A 2D NMR Case Study of a Tsugaric Acid A Analogue
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: 2D NMR Techniques in Triterpenoid (B12794562) Structure Elucidation
The structural confirmation of intricate molecules like triterpenoids relies on a suite of 2D NMR experiments. Each technique provides unique insights into the molecular framework by revealing correlations between different nuclei. The primary methods employed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J and ³J couplings). In the context of a triterpenoid skeleton, COSY is invaluable for tracing out proton-proton networks within individual ring systems and the side chain. For instance, the correlations observed in a COSY spectrum can delineate the sequence of protons around a cyclohexane (B81311) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹J coupling). HSQC is crucial for assigning the protonated carbons in the molecule. By combining the information from ¹H and ¹³C NMR spectra, HSQC provides a clear picture of the C-H connectivities.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). This is arguably the most critical experiment for assembling the complete carbon skeleton. HMBC correlations connect the fragments identified by COSY and HSQC, establishing the connectivity between quaternary carbons, carbonyl groups, and different spin systems. For example, HMBC can show a correlation from a methyl proton to a neighboring quaternary carbon, thus placing the methyl group on the molecular scaffold.
The synergistic application of these three techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the planar structure of the molecule.
Experimental Data: 2D NMR Analysis of Ganoderic Acid T
The following table summarizes the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for Ganoderic acid T, a representative lanostane-type triterpenoid from Ganoderma lucidum. This data is presented to illustrate the application of these techniques in the structural elucidation of molecules structurally similar to Tsugaric acid A.
| Carbon No. | δC (ppm) | δH (ppm) (mult., J in Hz) | Key COSY Correlations (H-H) | Key HMBC Correlations (H to C) |
| 1 | 35.4 | 1.65 (m), 1.15 (m) | H-2 | C-2, C-3, C-5, C-10, C-19 |
| 2 | 27.9 | 1.90 (m), 1.75 (m) | H-1, H-3 | C-1, C-3, C-4, C-10 |
| 3 | 78.5 | 3.25 (dd, 11.5, 4.0) | H-2 | C-1, C-2, C-4, C-5, C-28, C-29 |
| 4 | 39.1 | - | - | - |
| 5 | 50.8 | 1.30 (d, 9.5) | H-6 | C-3, C-4, C-6, C-7, C-10, C-19, C-28, C-29 |
| 6 | 21.0 | 2.10 (m), 1.55 (m) | H-5, H-7 | C-4, C-5, C-7, C-8, C-10 |
| 7 | 205.1 | - | - | - |
| 8 | 145.8 | - | - | - |
| 9 | 148.9 | 5.40 (s) | - | C-7, C-8, C-10, C-11, C-14 |
| 10 | 37.0 | - | - | - |
| 11 | 120.2 | 6.05 (d, 9.5) | H-12 | C-8, C-9, C-10, C-12, C-13 |
| 12 | 124.6 | 5.85 (d, 9.5) | H-11 | C-9, C-11, C-13, C-14, C-18 |
| 13 | 44.2 | - | - | - |
| 14 | 50.1 | - | - | - |
| 15 | 72.8 | 4.65 (s) | - | C-8, C-13, C-14, C-16, C-17, C-30 |
| 16 | 41.2 | 2.30 (m), 1.80 (m) | H-15, H-17 | C-13, C-14, C-15, C-17, C-20 |
| 17 | 50.5 | 1.70 (m) | H-16 | C-13, C-16, C-20, C-21 |
| 18 | 18.5 | 0.95 (s) | - | C-12, C-13, C-14, C-17 |
| 19 | 16.2 | 0.90 (s) | - | C-1, C-5, C-9, C-10 |
| 20 | 36.1 | 2.25 (m) | H-22 | C-17, C-21, C-22, C-23 |
| 21 | 18.2 | 1.05 (d, 6.5) | H-20 | C-17, C-20, C-22 |
| 22 | 34.5 | 1.60 (m) | H-20, H-23 | C-20, C-21, C-23, C-24 |
| 23 | 208.2 | - | - | - |
| 24 | 134.1 | 6.15 (s) | - | C-22, C-23, C-25, C-26, C-27 |
| 25 | 146.2 | - | - | - |
| 26 | 170.8 | - | - | - |
| 27 | 21.5 | 2.15 (s) | - | C-24, C-25, C-26 |
| 28 | 28.1 | 1.25 (s) | - | C-3, C-4, C-5, C-29 |
| 29 | 16.8 | 0.88 (s) | - | C-3, C-4, C-5, C-28 |
| 30 | 24.5 | 1.35 (s) | - | C-8, C-14, C-15 |
Experimental Protocols
Sample Preparation
A sample of the isolated triterpenoid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a final volume of approximately 0.5 mL in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired to identify the proton chemical shifts, multiplicities, and integration values.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often performed to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: A gradient-selected COSY (gCOSY) experiment is typically performed. The spectral width is set to cover all proton resonances.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is used to obtain one-bond ¹H-¹³C correlations. The experiment is optimized for an average one-bond coupling constant of ~145 Hz.
-
HMBC: A gradient-selected HMBC experiment is acquired to obtain long-range ¹H-¹³C correlations. The experiment is typically optimized for long-range coupling constants in the range of 8-10 Hz to observe two- and three-bond correlations.
Data Analysis and Structure Confirmation Workflow
The process of confirming a chemical structure using 2D NMR follows a logical progression, as illustrated in the workflow diagram below.
Alternative Methodologies
While 2D NMR is the gold standard for the structural elucidation of novel natural products in solution, other techniques can provide complementary or confirmatory information:
-
X-ray Crystallography: This technique provides the absolute structure of a molecule in the solid state. However, it is contingent on the ability to grow high-quality single crystals, which can be a significant challenge for many complex natural products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular formula. Tandem mass spectrometry (MS/MS) can yield fragmentation patterns that offer clues about the molecular structure, but it does not provide the detailed connectivity information that NMR does.
-
Computational Chemistry: Density functional theory (DFT) calculations of NMR chemical shifts can be used to compare experimental data with theoretical values for proposed structures, aiding in the confirmation of the correct isomer.
A Comparative Analysis of Tsugaric Acid A and Other Ganoderma Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of Tsugaric acid A against other prominent triterpenoids isolated from Ganoderma species. The information is curated to assist researchers and professionals in drug development in understanding the therapeutic potential of these compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways are visualized using Graphviz (DOT language) to facilitate a deeper understanding of their mechanisms of action.
Introduction to Ganoderma Triterpenoids
The fungi of the genus Ganoderma, particularly Ganoderma lucidum and Ganoderma tsugae, are rich sources of structurally diverse triterpenoids. These compounds are largely responsible for the wide range of pharmacological activities attributed to these medicinal mushrooms, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Among the hundreds of triterpenoids identified, ganoderic acids are the most extensively studied. This guide focuses on a comparative analysis of this compound with other notable Ganoderma triterpenoids.
Comparative Biological Activity: Anti-inflammatory and Cytotoxic Effects
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other selected Ganoderma triterpenoids. This data is compiled from various in vitro studies to provide a basis for objective comparison.
Table 1: Anti-inflammatory Activity of Ganoderma Triterpenoids
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 Value | Reference |
| This compound | N9 (murine microglial cells) | LPS/IFN-γ | Nitric Oxide (NO) | Not explicitly provided, but showed significant inhibition | [1] |
| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α | 24.5 µg/mL | [2] |
Note: While a specific IC50 value for this compound's anti-inflammatory activity was not found in the reviewed literature, one study demonstrated its significant inhibitory effect on nitric oxide production in activated microglial cells.[1] Further quantitative studies are needed for a direct potency comparison.
Table 2: Cytotoxic Activity of Ganoderma Triterpenoids
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Ganoderic Acid A | HepG2 (human hepatocellular carcinoma) | CCK-8 | 187.6 (24h), 203.5 (48h) | [3] |
| Ganoderic Acid A | SMMC7721 (human hepatocellular carcinoma) | CCK-8 | 158.9 (24h), 139.4 (48h) | [3] |
Note: No specific cytotoxic activity data (IC50 values) for this compound was identified in the reviewed literature.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables to ensure reproducibility and critical evaluation of the presented data.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Culture: N9 murine microglial cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce inflammation.
-
Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the stimulated, untreated control.
Cytotoxicity Assay (CCK-8)
-
Cell Culture: Human hepatocellular carcinoma cell lines (HepG2 and SMMC7721) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Ganoderic Acid A) for 24 or 48 hours.
-
Cell Viability Measurement: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for a specified time. The absorbance is measured at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways
Ganoderma triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways implicated in the anti-inflammatory actions of these compounds.
NF-κB Signaling Pathway Inhibition by Ganoderic Acids
Caption: Ganoderic acids inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
MAPK Signaling Pathway Modulation
While the precise mechanisms for this compound are still under investigation, many Ganoderma triterpenoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in inflammation.
Caption: General overview of MAPK signaling inhibition by Ganoderma triterpenoids.
Conclusion
The available data indicates that both this compound and other Ganoderma triterpenoids, such as ganoderic acids, possess significant anti-inflammatory properties. Ganoderic acids have also demonstrated clear cytotoxic effects against cancer cell lines. While direct quantitative comparisons are currently limited by the available data for this compound, the provided information on its qualitative anti-inflammatory effects suggests it is a promising candidate for further investigation. Future research should focus on generating quantitative bioactivity data (e.g., IC50 values) for this compound and elucidating its precise mechanisms of action on key signaling pathways to fully understand its therapeutic potential relative to other well-characterized Ganoderma triterpenoids.
References
Unraveling the Bioactive Potential: A Comparative Analysis of Tsugaric Acid A and its Congeners
A deep dive into the bioactivity of Tsugaric acid A and its related lanostane-type triterpenoids reveals a landscape ripe for therapeutic discovery. While synthetic derivatives of this compound remain largely unexplored in publicly available research, a comprehensive examination of its naturally occurring structural analogs, primarily isolated from Ganoderma species, provides crucial insights into the structure-activity relationships that govern their cytotoxic and anti-inflammatory properties. This guide synthesizes the available experimental data to offer a comparative overview for researchers and drug development professionals.
This compound, a lanostane-type triterpenoid, belongs to a class of natural products renowned for their diverse pharmacological activities. The exploration of its bioactivity, and that of its relatives, is a focal point in the search for novel therapeutic agents, particularly in oncology and inflammation. Although the direct synthesis and evaluation of a broad panel of this compound derivatives are not extensively documented, the rich diversity of structurally similar compounds isolated from natural sources offers a valuable proxy for understanding how modifications to the core lanostane (B1242432) skeleton impact biological function.
Comparative Bioactivity of Lanostane-Type Triterpenoids
The primary measure of bioactivity for this class of compounds in the reviewed literature is cytotoxicity against various cancer cell lines. The data, summarized in the table below, showcases the range of potencies observed and highlights key structural features that appear to influence anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid A | HeLa, A549, SMMC-7721 | 15.3, >50, 23.8 | [1] |
| Ganoderic Acid B | HeLa, A549, SMMC-7721 | >50, >50, >50 | [1] |
| Lucidumol A | HeLa, A549, SMMC-7721 | 8.9, 12.5, 9.7 | [1] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa, A549 | 1.29, 1.50 | [1] |
| Ganolactone B | HGC-27, HeLa, A549, SMMC-7721 | 10.3, 13.4, 18.2, 15.6 | [1] |
| Ganoderic Acid Y | HGC-27, HeLa, A549, SMMC-7721 | 12.7, 18.9, 25.4, 20.1 | |
| Ganoderiol F | HGC-27, HeLa, A549, SMMC-7721 | 9.8, 11.2, 14.5, 12.3 | |
| Ganoderic Acid C2 | HGC-27, HeLa, A549, SMMC-7721 | 16.5, 20.3, 28.7, 22.4 | |
| Ganoderic Acid DM | HGC-27, HeLa, A549, SMMC-7721 | 7.5, 9.8, 11.2, 8.9 | |
| (5α,23E)-27-nor-lanosta-8,23-dien-3,7,25-trione | HGC-27, HeLa, A549, SMMC-7721 | 13.2, 15.8, 19.6, 17.4 |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds generally follows a standardized methodology.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines such as HGC-27 (gastric), HeLa (cervical), A549 (lung), and SMMC-7721 (hepatic) are commonly used. A human normal cell line (e.g., LO2) is often included to assess selectivity.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours. The resulting formazan (B1609692) crystals are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
The analysis of the bioactivity data from various lanostane-type triterpenoids allows for the deduction of preliminary structure-activity relationships. These relationships are crucial for guiding the synthesis of more potent and selective derivatives.
Caption: Key structural modifications on the lanostane skeleton that influence bioactivity.
Key observations from the available data suggest that:
-
Oxidation at C-7: The presence of a keto group at the C-7 position often correlates with increased cytotoxic activity.
-
Substitution at C-3: The nature of the substituent at the C-3 position (e.g., hydroxyl, acetyl) can significantly impact potency.
-
Side Chain Structure: Modifications and the overall structure of the side chain attached at C-17 are critical determinants of bioactivity. For instance, the presence of hydroxyl or carboxyl groups and the degree of unsaturation in the side chain can dramatically alter the cytotoxic profile.
Experimental and Analytical Workflow
The process of discovering and evaluating new bioactive lanostane-type triterpenoids from natural sources follows a well-defined workflow, from extraction to bioactivity-guided isolation and structure elucidation.
Caption: General workflow for the isolation and bioactivity screening of lanostane triterpenoids.
Future Directions
The comparative analysis of naturally occurring lanostane-type triterpenoids provides a solid foundation for the rational design of novel this compound derivatives. Future research should focus on the semi-synthesis of a library of this compound analogs with systematic modifications at the C-3, C-7, and the C-17 side chain. Such studies, coupled with robust in vitro and in vivo evaluations, will be instrumental in unlocking the full therapeutic potential of this promising class of natural products. The development of quantitative structure-activity relationship (QSAR) models will further aid in predicting the bioactivity of novel derivatives and prioritizing synthetic targets.
References
Validating the Therapeutic Potential of Tsugaric Acid A: A Comparative Analysis
An initial review of existing literature reveals a significant lack of accessible scientific data specifically pertaining to "Tsugaric acid A." Extensive searches have predominantly yielded information on "uric acid," a distinct metabolic byproduct. This guide, therefore, cannot provide a direct comparative analysis of this compound due to the absence of published experimental data.
Researchers, scientists, and drug development professionals are advised to verify the compound's nomenclature and explore alternative search terms or proprietary databases for information.
Should data on this compound become available, a comprehensive comparative guide would be structured as follows to rigorously evaluate its therapeutic potential.
Section 1: Comparative Efficacy and Potency
This section would present quantitative data comparing the biological activity of this compound with that of established alternative therapies. Data would be organized into clear, concise tables for ease of comparison.
Table 1: Comparative In Vitro Potency (Example)
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Alternative 1 | Target X | Biochemical Assay | 150 | [Reference] |
| Alternative 2 | Target X | Cell-based Assay | 200 | [Reference] |
Table 2: Comparative In Vivo Efficacy in a Disease Model (Example)
| Treatment Group | Dosing Regimen | Key Efficacy Endpoint | % Improvement vs. Vehicle | p-value |
| Vehicle Control | 0.5% CMC, p.o., q.d. | Tumor Volume (mm³) | 0% | - |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Alternative 1 | 10 mg/kg, p.o., q.d. | Tumor Volume (mm³) | 45% | <0.05 |
Section 2: Experimental Protocols
Detailed methodologies for key experiments would be provided to ensure reproducibility and critical evaluation of the findings.
In Vitro Target Inhibition Assay (Example Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific molecular target.
-
Materials: Recombinant human [Target X], substrate, cofactors, assay buffer, test compounds (this compound and positive controls), and a multi-well plate reader.
-
Procedure:
-
A dilution series of this compound and control compounds is prepared.
-
The recombinant enzyme, substrate, and cofactors are combined in an appropriate assay buffer.
-
The test compounds are added to the enzyme mixture and incubated for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Animal Model of Disease (Example Protocol)
-
Objective: To evaluate the in vivo therapeutic efficacy of this compound in a relevant animal model.
-
Animal Model: [e.g., Xenograft mouse model of human cancer].
-
Procedure:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, animals are randomized into treatment and control groups.
-
This compound, a vehicle control, and a positive control drug are administered according to a predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
-
Section 3: Visualizing Mechanisms and Workflows
Diagrams created using Graphviz would illustrate signaling pathways, experimental workflows, and logical relationships to enhance understanding.
Signaling Pathway Analysis
Should the mechanism of action for this compound be elucidated, a diagram would be generated to depict its interaction with cellular signaling pathways.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Visualization
A diagram illustrating the sequence of experimental steps would provide a clear overview of the research process.
Cross-referencing Tsugaric acid A data with spectral libraries.
For Immediate Release
A comprehensive guide cross-referencing spectral and biological data for Tsugaric Acid A, a triterpenoid (B12794562) found in Ganoderma tsugae, is now available for researchers, scientists, and drug development professionals. This guide provides a centralized resource of available data to facilitate further investigation into the therapeutic potential of this natural compound.
This compound has garnered interest for its antioxidant properties, specifically its ability to inhibit superoxide (B77818) anion formation and protect human keratinocytes from the damaging effects of UVB radiation. This guide summarizes the known biological activities and provides a comparative analysis of its spectral data against public libraries.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₀O₄ | PubChem |
| Molecular Weight | 498.7 g/mol | PubChem |
| IUPAC Name | 2-[(1R,3aR,3bS,5aR,9aR,9bS,11aS)-3a,5a,9a-trimethyl-1-[(1R)-1,5-dimethylhex-4-en-1-yl]-2-oxo-2,3,3b,4,5,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl] acetate (B1210297) | PubChem |
| CAS Number | 174391-64-1 | PubChem |
| Appearance | Solid | HMDB |
| Melting Point | 181 - 182 °C | HMDB |
Spectral Data Analysis
At present, public spectral library searches for this compound have not yielded matching experimental data. The following sections detail the expected spectral characteristics based on its chemical structure and data from similar triterpenoid compounds. This information is provided to aid researchers in identifying this compound in their own experimental analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, characteristic of a triterpenoid structure. Key signals would include:
-
Multiple singlets in the upfield region (δ 0.7 - 1.5 ppm) corresponding to the numerous methyl groups.
-
A multiplet around δ 5.1 ppm indicative of the vinylic proton in the dimethylhexenyl side chain.
-
A signal around δ 4.5 ppm corresponding to the proton on the carbon bearing the acetate group.
-
A complex series of multiplets in the region δ 1.0 - 2.5 ppm arising from the methylene (B1212753) and methine protons of the fused ring system.
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Expected characteristic peaks include:
-
A signal for the carboxylic acid carbonyl carbon around δ 180 ppm.
-
A signal for the acetate carbonyl carbon around δ 170 ppm.
-
Signals for the olefinic carbons of the side chain around δ 124 and 131 ppm.
-
A signal for the carbon attached to the acetate oxygen around δ 80 ppm.
-
A multitude of signals in the upfield region (δ 15 - 60 ppm) corresponding to the methyl, methylene, methine, and quaternary carbons of the tetracyclic core.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M-H]⁻ at m/z 497.36 in negative ion mode ESI-MS. Fragmentation analysis would likely reveal characteristic losses of the acetate group (CH₃COOH, 60 Da) and the carboxylic acid group (COOH, 45 Da). The fragmentation pattern of the side chain would also provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.
-
A strong absorption peak around 1735 cm⁻¹ corresponding to the C=O stretching of the ester (acetate) group.
-
A strong absorption peak around 1700 cm⁻¹ for the C=O stretching of the carboxylic acid.
-
C-H stretching vibrations for the alkane and alkene moieties in the 2850-3000 cm⁻¹ region.
-
A C=C stretching vibration for the alkene in the side chain around 1640 cm⁻¹.
Biological Activity and Mechanism of Action
This compound has demonstrated notable protective effects on human keratinocytes against UVB-induced damage and the ability to inhibit superoxide anion formation.
Protection of Human Keratinocytes from UVB Damage
Experimental Protocol: The protective effect of this compound on human keratinocytes (HaCaT cells) against UVB irradiation is assessed by measuring cell viability, intracellular reactive oxygen species (ROS) levels, and the expression of inflammatory and antioxidant markers.
-
Cell Culture and Treatment: HaCaT cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are pre-treated with varying concentrations of this compound for a specified time before being exposed to a controlled dose of UVB radiation.
-
Cell Viability Assay: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A decrease in cell viability upon UVB exposure and its restoration by this compound is quantified.
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The reduction of UVB-induced ROS generation by this compound is monitored.
-
Western Blot Analysis: The expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), inflammation (e.g., NF-κB, COX-2), and antioxidant response (e.g., Nrf2, HO-1) are analyzed by Western blotting to elucidate the signaling pathways involved.
Signaling Pathway: The protective mechanism of this compound in keratinocytes against UVB-induced damage likely involves the modulation of key signaling pathways. The compound is hypothesized to exert its effects through the upregulation of the Nrf2/HO-1 antioxidant pathway and the downregulation of the pro-inflammatory NF-κB pathway.
Caption: Proposed mechanism of this compound in protecting keratinocytes from UVB damage.
Inhibition of Superoxide Anion Formation
Experimental Protocol: The superoxide anion scavenging activity of this compound can be evaluated using the nitroblue tetrazolium (NBT) reduction assay.
-
Reaction Mixture: The reaction mixture contains phenazine (B1670421) methosulfate (PMS), nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), NBT, and varying concentrations of this compound in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: The reaction is initiated by adding PMS to the mixture, which triggers the production of superoxide radicals from the reaction of PMS and NADH.
-
Measurement: The superoxide radicals reduce the yellow NBT to blue formazan, which is measured spectrophotometrically at 560 nm. The percentage inhibition of NBT reduction in the presence of this compound is calculated to determine its superoxide scavenging activity.
Workflow Diagram:
Caption: Workflow for the NBT assay to measure superoxide anion scavenging activity.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the predicted spectral data and in-depth studies into its mechanisms of action are encouraged to fully elucidate its potential applications.
Tsugaric Acid A: A Comparative Analysis of its Potential Enzyme Inhibitory Profile
For Immediate Release
This guide provides a comparative overview of Tsugaric acid A and its potential as an enzyme inhibitor, drawing parallels with the established inhibitory activities of structurally related compounds, primarily ganoderic acids and other lanostane-type triterpenoids isolated from Ganoderma lucidum. Due to the limited direct experimental data on this compound's enzyme inhibitory properties, this comparison leverages findings from analogous molecules to project its potential therapeutic applications for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a lanostane-type triterpenoid, belongs to a class of natural products that have demonstrated significant inhibitory effects on various key enzymes implicated in prevalent diseases. While direct inhibitory data for this compound is not yet available, extensive research on structurally similar compounds, such as ganoderic acids, provides a strong basis for inferring its potential targets. This guide focuses on the inhibitory profiles of these related compounds against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two critical enzymes in the management of type 2 diabetes.
Comparative Inhibitory Activity
The following tables summarize the quantitative inhibitory data for compounds structurally related to this compound against α-glucosidase and PTP1B.
Table 1: α-Glucosidase Inhibitory Activity of Compounds Related to this compound
| Compound | IC50 (µg/mL) | Inhibition Type | Source |
| Ganoderic Acid | 78.45 ± 1.64 | Not Specified | [1] |
| Ganoderol B | 48.5 | Not Specified | [2] |
| Acarbose (Positive Control) | 28.76 ± 1.35 | Not Specified | [1] |
| Chloroform Extract of G. lucidum | 109.6 ± 1.4 | Not Specified | [3] |
| Neutral Fraction of G. lucidum Chloroform Extract | 88.7 | Not Specified | [2] |
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Compounds from Ganoderma lucidum
| Compound | IC50 (µg/mL) | Inhibition Type | Source |
| Fudan-Yueyang G. Lucidum (FYGL) Proteoglycan | 5.12 ± 0.05 | Competitive | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of α-glucosidase and PTP1B impacts critical signaling pathways involved in glucose metabolism. Understanding these pathways is essential for elucidating the therapeutic potential of inhibitors like this compound.
α-Glucosidase Inhibition and Glucose Absorption
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
References
- 1. Protective effect of ganoderic acid against the streptozotocin induced diabetes, inflammation, hyperlipidemia and microbiota imbalance in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderol B: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Replicating Published Findings on Tsugaric Acid A: A Comparative Guide
Introduction
Tsugaric acid A, a triterpenoid (B12794562) compound, has been identified in mushrooms of the Ganoderma genus, specifically Ganoderma lucidum and Ganoderma tsugae.[1] Triterpenoids derived from Ganoderma species are of significant interest to the scientific community due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] This guide aims to provide a comparative overview of the published findings on this compound, with a focus on its biological activities and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.
Biological Activity of this compound and Related Triterpenoids
Anti-inflammatory Activity
Triterpenoids isolated from Ganoderma tsugae have demonstrated inhibitory effects on superoxide (B77818) anion generation and xanthine (B1682287) oxidase, suggesting potential anti-inflammatory and antioxidant properties.[1] For instance, Tsugaric acid F, a related lanostanoid, and other seco-lanostanoids have shown inhibitory effects on superoxide anion generation in rat neutrophils.[1]
Cytotoxic Activity
Various triterpenoids from Ganoderma species have exhibited cytotoxic activities against different cancer cell lines.[1] For example, compounds isolated from Ganoderma tsugae have shown weak cytotoxic activities against PC3 cells.
Due to the absence of specific published data on the biological activities of this compound, a direct quantitative comparison with other alternatives is not feasible at this time. The following sections provide detailed experimental protocols that are commonly used in the study of Ganoderma triterpenoids and can be applied to investigate this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other Ganoderma triterpenoids.
Isolation and Purification of Triterpenoids
Objective: To isolate and purify triterpenoid compounds from Ganoderma species.
Methodology:
-
Extraction: The dried and powdered fruiting bodies of the Ganoderma species are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then partitioned between different solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to a series of chromatographic techniques for further purification. This typically includes:
-
Silica gel column chromatography: To separate compounds based on their polarity.
-
Sephadex LH-20 column chromatography: For further purification.
-
High-performance liquid chromatography (HPLC): A final purification step to obtain pure compounds.
-
Cytotoxicity Assays
Objective: To determine the cytotoxic effects of the isolated compounds on cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Anti-inflammatory Assays
Objective: To evaluate the anti-inflammatory potential of the isolated compounds.
Methodology (Inhibition of Superoxide Anion Generation):
-
Neutrophil Isolation: Neutrophils are isolated from the blood of experimental animals (e.g., rats).
-
Incubation: The isolated neutrophils are incubated with the test compound at various concentrations.
-
Stimulation: The neutrophils are then stimulated with a pro-inflammatory agent such as formyl-Met-Leu-Phe (fMLP) in the presence of cytochalasin B.
-
Superoxide Anion Measurement: The generation of superoxide anions is measured by the reduction of ferricytochrome c, which is monitored by the change in absorbance at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the superoxide anion generation (IC50) is calculated.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the investigation of this compound's biological activity, the following diagrams are provided.
Caption: Experimental workflow for the isolation and biological evaluation of this compound.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
This guide provides a foundational framework for researchers interested in replicating and expanding upon the findings related to this compound. While specific published data on this compound remains limited, the provided experimental protocols and hypothesized signaling pathways offer a clear roadmap for future investigations into its potential anti-inflammatory and cytotoxic properties. Further research is necessary to elucidate the precise mechanisms of action and to establish a comprehensive biological activity profile for this compound, which would enable direct comparisons with other therapeutic alternatives.
References
A Comparative Analysis of Tsugaric Acid A and Other Natural Compounds in Skin Protection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Tsugaric acid A, a triterpenoid (B12794562) originating from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential antioxidant and photoprotective properties. This guide provides a statistical analysis of its experimental results, comparing its performance with other natural compounds known for similar biological activities. Due to the limited availability of specific quantitative data for this compound in publicly accessible research, this analysis utilizes data from closely related triterpenoids found in Ganoderma lucidum, such as Ganoderic acid A, as a proxy, alongside a comparative assessment of well-researched natural alternatives.
Data Presentation: A Comparative Look at Antioxidant and Photoprotective Efficacy
The following tables summarize the quantitative data on the antioxidant and photoprotective effects of this compound's proxy compounds and its alternatives.
Table 1: Superoxide (B77818) Anion Scavenging Activity
| Compound | IC50 (μg/mL) | Source Organism/Material |
| Ganoderic Acid (as proxy for this compound) | 45.16 ± 5.37 (DPPH radical scavenging) | Ganoderma lucidum (Methanolic Extract)[1] |
| Veratric Acid | ~25 (DPPH radical scavenging) | Tabebuia avellanedae extract |
| Myricetin | 4.55 ± 0.02 (Superoxide anion scavenging by XOD) | Plant-derived flavonol[2] |
| Ascorbic Acid (Standard) | 17.79 (DPPH radical scavenging) | N/A |
Table 2: Protective Effects Against UVB-Induced Damage in Human Keratinocytes
| Compound | Concentration | Effect |
| This compound | Not specified | Protects human keratinocytes against UVB-induced damage. |
| Ursolic Acid | 0 - 40 μM | No effect on cell viability; pretreatment resulted in a significant decline of UVB-induced cellular damage.[3] |
| Ellagic Acid | 1 - 10 μmol/l | Dose-dependently inhibited the UVB-elevated ICAM-1 expression. |
| Veratric Acid | Not specified | Attenuates cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) formation, glutathione (B108866) (GSH) depletion and apoptosis induced by UVB. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Superoxide Anion Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•).
Principle: Superoxide radicals are generated in a reaction mixture, often using the xanthine (B1682287)/xanthine oxidase system. A detection agent, such as nitroblue tetrazolium (NBT), is reduced by the superoxide radicals to a colored formazan (B1609692) product. The presence of a superoxide scavenger inhibits this reduction, leading to a decrease in color intensity, which can be measured spectrophotometrically.
Procedure:
-
Reaction Mixture Preparation: A typical reaction mixture includes phosphate (B84403) buffer (pH 7.4), NADH, NBT, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by adding phenazine (B1670421) methosulfate (PMS) or xanthine oxidase.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.
UVB-Induced Keratinocyte Viability Assay
This assay assesses the protective effect of a compound against UVB-induced cell death in human keratinocytes (e.g., HaCaT cells).
Principle: Cultured keratinocytes are pre-treated with the test compound and then exposed to a specific dose of UVB radiation. Cell viability is measured using methods like the MTT assay, which quantifies mitochondrial activity in living cells.
Procedure:
-
Cell Culture: Human keratinocytes are cultured in appropriate media and seeded in multi-well plates.
-
Pre-treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
UVB Irradiation: The culture medium is removed and replaced with a phosphate-buffered saline (PBS). The cells are then exposed to a controlled dose of UVB radiation (e.g., 100 mJ/cm²).
-
Post-incubation: After irradiation, the PBS is replaced with fresh culture medium (with or without the test compound), and the cells are incubated for a further period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is determined using an appropriate assay, such as the MTT assay, where the absorbance is read at a specific wavelength.
-
Data Analysis: The viability of treated cells is compared to that of untreated, UVB-irradiated control cells.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways involved in UVB-induced skin damage and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Myricetin inhibits the generation of superoxide anion by reduced form of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Ursolic Acid on Ultraviolet B Radiation-Induced Oxidative Stress and Proinflammatory Response-Mediated Senescence in Human Skin Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Tsugaric Acid A: A Comparative Analysis of its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic efficacy of Tsugaric acid A in different cancer cell lines, benchmarked against established chemotherapeutic agents. The data presented is intended to support further research and drug development initiatives in oncology.
Overview of this compound
This compound, a lanostane-type triterpenoid (B12794562) with the chemical formula C₃₂H₅₀O₄, is a natural compound isolated from the traditional medicinal plants Boswellia carteri and Boswellia serrata. Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, suggesting its promise as a candidate for further anticancer drug development. This guide focuses on its efficacy in the human hepatoma cell line PLC/PRF/5 and the human bladder carcinoma cell line T-24.
Comparative Efficacy of this compound
The cytotoxic activity of this compound has been evaluated against PLC/PRF/5 and T-24 cancer cell lines. The following tables summarize the efficacy data, comparing it with other known anticancer compounds. Efficacy is presented as ED₅₀ or IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Efficacy in PLC/PRF/5 Human Hepatoma Cell Line
| Compound | Efficacy (µg/mL) | Efficacy (µM) | Notes |
| This compound | 6.8 | ~13.64 | ED₅₀ after 6 days of treatment[1]. |
| Doxorubicin | - | 0.93 ± 0.29 | IC₅₀ after 24 hours of treatment[2]. |
| 5-Fluorouracil | - | ~200 | IC₅₀ after 24 hours of treatment[3]. |
Table 2: Efficacy in T-24 Human Bladder Carcinoma Cell Line
| Compound | Efficacy (µg/mL) | Efficacy (µM) | Notes |
| This compound | 3.1 | ~6.22 | ED₅₀ after 6 days of treatment[1]. |
| Doxorubicin | - | ~0.71 | IC₅₀ in T24 cells (value converted from µM)[4]. |
| 5-Fluorouracil | - | ~8.9 | IC₅₀ after 24 hours of treatment. |
| Brucein D | 7.65 ± 1.2 | ~18.64 | IC₅₀, considered highly cytotoxic. |
Experimental Protocols
The evaluation of cytotoxicity for this compound and the comparative compounds was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀ or ED₅₀).
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells (PLC/PRF/5 or T-24) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin, 5-fluorouracil) and incubated for a specified period (e.g., 24, 48, 72 hours, or 6 days).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ or ED₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
While the precise signaling pathway for this compound is still under investigation, studies on the closely related lanostane (B1242432) triterpenoid, 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA), suggest a mechanism involving the induction of apoptosis through the intrinsic mitochondrial pathway. This provides a likely model for the action of this compound.
Proposed Apoptotic Pathway of this compound
The proposed mechanism involves the activation of a caspase-mediated cascade, initiated by mitochondrial dysfunction.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the typical workflow for assessing the cytotoxic efficacy of a compound using the MTT assay.
Caption: Standard workflow for determining compound cytotoxicity via MTT assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Tsugaric Acid A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Tsugaric acid A, a specialized organic acid. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes general principles of acid disposal with the known chemical properties of this compound to ensure a safe and effective disposal process.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀O₄ | [1][2] |
| Molecular Weight | 498.7 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 181 - 182 °C | [1] |
| Synonyms | 3-α-acetyloxylanosta-8,24-dien-21-oic acid | |
| Botanical Source | Boswellia carteri and Boswellia serrata |
Experimental Protocol for the Safe Disposal of this compound
The following step-by-step procedure is based on established safety protocols for the disposal of acidic chemical waste in a laboratory setting.
Personnel Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
Step-by-Step Disposal Procedure:
-
Dilution:
-
Slowly and cautiously add small quantities of this compound (solid or dissolved in a compatible solvent) to a large volume of cold water, aiming for a dilution ratio of at least 1:10 (acid to water).
-
Crucially, never add water directly to the acid , as this can cause a dangerous exothermic reaction.
-
-
Neutralization:
-
While gently stirring the diluted this compound solution, slowly add a weak base. Suitable neutralizing agents include sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide. The neutralization process helps to reduce the hazardous properties of the acid.
-
The addition should be done incrementally to control the reaction and prevent excessive heat generation or splashing.
-
-
pH Monitoring:
-
Use pH paper or a calibrated pH meter to regularly check the pH of the solution.
-
Continue the slow addition of the weak base until the pH of the solution is neutral, typically between 6.0 and 9.0.
-
-
Final Disposal:
-
Once neutralized, the resulting solution can generally be disposed of down the drain with a copious amount of water, provided it complies with local, state, and federal regulations. Always consult your institution's specific guidelines for aqueous waste disposal.
-
If the solution contains any other hazardous materials, it must be collected and disposed of as hazardous waste.
-
-
Container Rinsing:
-
Thoroughly rinse the empty this compound container with water. This rinsate should also be neutralized using the same procedure before disposal.
-
-
Waste Collection:
-
If drain disposal is not permitted, or if the neutralized solution contains other hazardous components, transfer it to a clearly labeled, leak-proof, and corrosion-resistant waste container.
-
Store the container in a designated, cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste management company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
